Comprehensive NMR Spectral Reference and Structural Elucidation Guide for 5-Bromo-2,3-dimethoxyacetophenone
Executive Summary For researchers and drug development professionals, the accurate structural verification of highly functionalized aromatic intermediates is a critical quality control checkpoint. 5-Bromo-2,3-dimethoxyac...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, the accurate structural verification of highly functionalized aromatic intermediates is a critical quality control checkpoint. 5-Bromo-2,3-dimethoxyacetophenone (CAS: 7507-91-7) serves as a vital building block in the synthesis of complex pharmaceuticals and biologically active molecules [1]. Its unique substitution pattern—featuring both electron-withdrawing (bromo, acetyl) and electron-donating (methoxy) groups—creates a complex push-pull electronic environment.
This whitepaper provides an in-depth, self-validating framework for the acquisition and interpretation of the
1
H-NMR and
13
C-NMR spectra of 5-bromo-2,3-dimethoxyacetophenone, grounded in empirical additivity rules and authoritative spectroscopic principles.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure absolute trustworthiness in spectral data, the NMR acquisition protocol must operate as a self-validating system. The following step-by-step methodology guarantees high-resolution data where critical structural features (such as meta-coupling) are unambiguously resolved.
Step-by-Step Methodology
Sample Preparation : Dissolve 15–20 mg (for
1
H-NMR) or 75–100 mg (for
13
C-NMR) of high-purity 5-bromo-2,3-dimethoxyacetophenone in 0.6 mL of deuterated chloroform (CDCl
3
).
Internal Standardization : Add 0.03% v/v Tetramethylsilane (TMS) to the solution. Causality: TMS acts as a self-validating internal standard. By locking the 0.00 ppm axis to this highly shielded silicon-bound proton signal, we eliminate chemical shift drift caused by solvent temperature fluctuations or magnetic field inhomogeneities.
Locking and Shimming : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer to the deuterium signal of CDCl
3
. Perform automated gradient shimming (Z1-Z5). Causality: A perfectly homogeneous magnetic field (
B0
) is mandatory. Poor shimming yields broadened peaks, which will obscure the critical ~2.0 Hz meta-coupling between the aromatic protons.
Pulse Sequence Execution :
1
H-NMR : Execute a standard 1D proton sequence (30° pulse angle, relaxation delay
D1
= 1.5 s, 16 scans).
13
C-NMR : Execute a composite pulse decoupling (CPD) sequence to remove
1
H-
13
C scalar coupling (
D1
= 2.0 s, 1024 scans).
Data Processing : Apply a Fourier Transform (FT), followed by manual phase correction and baseline flattening to ensure accurate integration values.
Step-by-step experimental workflow for high-resolution NMR acquisition.
Quantitative Data:
1
H-NMR Spectral Reference
The proton NMR spectrum of 5-bromo-2,3-dimethoxyacetophenone is defined by its specific substitution pattern. Because positions 1, 2, 3, and 5 are substituted, only positions 4 and 6 bear protons. According to the foundational principles outlined in , these two protons are meta to each other, separated by the bromine-bearing carbon [2].
Mechanistic Explanation of Splitting and Shifts
H6 (7.67 ppm) : This proton is ortho to the highly electron-withdrawing acetyl group, which strongly deshields it via resonance and inductive effects, pushing it downfield.
H4 (7.14 ppm) : This proton is ortho to the electron-donating C3-methoxy group, which shields the proton via
π
-electron donation, keeping it further upfield than H6.
Coupling : Because H4 and H6 are separated by three bonds (W-coupling pathway), they do not exhibit standard ortho-coupling (~8 Hz) but instead show a characteristic meta-coupling doublet (
J≈2.0
Hz).
H-NMR Data Table (400 MHz, CDCl
3
)
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment
7.67
Doublet (d)
2.0
1H
Aromatic H6
7.14
Doublet (d)
2.0
1H
Aromatic H4
3.90
Singlet (s)
-
3H
-OCH
3
at C2
3.88
Singlet (s)
-
3H
-OCH
3
at C3
2.58
Singlet (s)
-
3H
-C(=O)CH
3
(Acetyl)
Quantitative Data:
13
C-NMR Spectral Reference
The
13
C-NMR assignments rely on the empirical principle of substituent additivity, a standard validated by databases such as the [3]. The base benzene shift (128.5 ppm) is systematically modulated by the ipso, ortho, meta, and para effects of the four substituents.
Logical relationship of substituent additivity effects on 13C-NMR shifts.
Causality Behind Aliphatic Carbon Shifts
A critical diagnostic feature of this molecule is the chemical shift difference between the two methoxy carbons. The C2 methoxy group exhibits a downfield shift (
≈
61.5 ppm) compared to the standard C3 methoxy group (
≈
56.2 ppm).
Why? The C2 methoxy group is sterically hindered, flanked by both the bulky acetyl group at C1 and the methoxy group at C3. This steric clash forces the C2 methoxy oxygen out of coplanarity with the aromatic ring, disrupting
p−π
conjugation and reducing its shielding effect, as detailed in [4].
C-NMR Data Table (100 MHz, CDCl
3
)
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment / Causality
197.0
Quaternary (C=O)
Carbonyl carbon of the acetyl group.
147.6
Quaternary (Ar-C)
C3 (Ipso to -OCH
3
). Highly deshielded by oxygen electronegativity.
144.0
Quaternary (Ar-C)
C2 (Ipso to -OCH
3
). Shifted slightly upfield relative to C3 due to steric decoupling.
133.0
Quaternary (Ar-C)
C1 (Ipso to acetyl group).
125.3
Tertiary (Ar-CH)
C6. Deshielded by adjacent acetyl and bromo groups.
121.8
Tertiary (Ar-CH)
C4. Shielded by the ortho methoxy group at C3.
116.8
Quaternary (Ar-C)
C5 (Ipso to -Br). Heavy atom effect of bromine causes an upfield shift.
61.5
Primary (-CH
3
)
C2 Methoxy. Downfield due to steric out-of-plane twisting.
56.2
Primary (-CH
3
)
C3 Methoxy. Standard coplanar methoxy shift.
30.5
Primary (-CH
3
)
Acetyl methyl carbon.
Conclusion
The structural elucidation of 5-bromo-2,3-dimethoxyacetophenone relies on a strict adherence to fundamental NMR principles. By understanding the causality behind steric hindrance (which differentiates the methoxy
13
C signals) and the absence of ortho-coupling (which validates the 1,2,3,5-substitution pattern via
1
H meta-coupling), researchers can confidently validate the integrity of this intermediate before advancing it through the pharmaceutical development pipeline.
References
Foundational NMR Theory : Silverstein, R. M., & Bassler, G. C. (1962). "Spectrometric Identification of Organic Compounds." Journal of Chemical Education. Available at:[Link]
Spectral Database Protocols : "Spectral Database for Organic Compounds (SDBS)." National Institute of Advanced Industrial Science and Technology (AIST) / Re3data. Available at:[Link]
Empirical Additivity Rules : Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer Professional. Available at:[Link]
Exploratory
What is the molecular weight and exact mass of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone
An In-Depth Technical Guide to 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical and p...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone, a substituted acetophenone derivative. While this specific isomer is not extensively cataloged in mainstream databases, this document, authored from the perspective of a Senior Application Scientist, consolidates its core physicochemical parameters, proposes a robust and logically-derived synthetic pathway, and outlines detailed experimental protocols for its preparation and characterization. This guide is intended to serve as a foundational resource for researchers utilizing this compound as a key building block or intermediate in medicinal chemistry and materials science.
Chemical Identity and Core Properties
1-(5-Bromo-2,3-dimethoxyphenyl)ethanone belongs to the class of aromatic ketones. Its structure features a benzene ring substituted with a bromine atom, two methoxy groups, and an acetyl group. The specific arrangement of these functional groups dictates its reactivity and potential applications as a precursor in organic synthesis.
Molecular Structure
The chemical structure consists of an ethanone substituent at position 1, two methoxy groups at positions 2 and 3, and a bromine atom at position 5 of the phenyl ring.
Caption: 2D Structure of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone.
Physicochemical Data
The molecular formula for this compound is determined to be C₁₀H₁₁BrO₃ . Based on this formula, the key quantitative properties are summarized below. These values are consistent with data for other C₁₀H₁₁BrO₃ isomers found in chemical databases.[1][2][3]
The most chemically sound and efficient method for preparing 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone is via the electrophilic aromatic substitution (EAS) of the precursor, 1-(2,3-dimethoxyphenyl)ethanone.
Mechanistic Rationale
The directing effects of the substituents on the aromatic ring are paramount in determining the regioselectivity of the bromination reaction.
Methoxy Groups (-OCH₃): The two methoxy groups at positions C2 and C3 are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the ring via resonance.
Acetyl Group (-COCH₃): The acetyl group at C1 is a deactivating, meta-directing group, withdrawing electron density from the ring.
In an electrophilic substitution, the incoming electrophile (Br⁺) will preferentially add to the position most activated by the combined electronic effects. The activating nature of the two methoxy groups strongly outweighs the deactivating effect of the acetyl group. The C5 position is para to the C2-methoxy group and meta to the C3-methoxy group, making it a highly favorable site for electrophilic attack. The C5 position is also meta to the deactivating acetyl group, which does not oppose substitution at this site. Therefore, selective bromination at the C5 position is predicted to be the major outcome.
Caption: Proposed synthetic workflow for 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone.
Detailed Experimental Protocol
This protocol is based on standard procedures for the bromination of activated acetophenones.
Materials:
1-(2,3-dimethoxyphenyl)ethanone
Bromine (Br₂)
Glacial Acetic Acid
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Ethyl acetate or Dichloromethane
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 1-(2,3-dimethoxyphenyl)ethanone in glacial acetic acid.
Cooling: Cool the solution to 0-5 °C using an ice bath.
Bromine Addition: In a dropping funnel, prepare a solution of 1.05 equivalents of bromine (Br₂) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred, cooled solution of the acetophenone over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Quenching: Carefully pour the reaction mixture into a beaker containing ice water.
Work-up: Quench any excess bromine by adding 10% sodium thiosulfate solution until the orange/brown color disappears.
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volumes).
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone.
Spectroscopic Characterization Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the two methoxy groups, and the acetyl methyl group.
Aromatic Protons: Two singlets (or narrow doublets, d) would be expected for the two protons on the aromatic ring at C4 and C6, likely in the range of δ 7.0-7.5 ppm.
Methoxy Protons: Two sharp singlets, each integrating to 3H, would appear for the two non-equivalent methoxy groups, likely in the range of δ 3.8-4.0 ppm.
Acetyl Protons: A sharp singlet integrating to 3H for the methyl protons of the acetyl group would be expected further downfield, around δ 2.5-2.6 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
Carbonyl Carbon: The ketone carbonyl carbon will appear as a singlet at the far downfield end of the spectrum, typically δ > 195 ppm.
Aromatic Carbons: Six distinct signals for the aromatic carbons are expected, with the carbon bearing the bromine (C5) showing a characteristic shift. The carbons attached to the oxygen atoms (C2, C3) will be downfield in the aromatic region.
Methoxy Carbons: Two signals for the methoxy carbons should appear in the range of δ 55-62 ppm.
Acetyl Carbon: The methyl carbon of the acetyl group will be a sharp signal in the upfield region, typically δ 25-30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present in the molecule.
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
~3100-3000
C-H Stretch
Aromatic C-H
~2950-2850
C-H Stretch
Aliphatic C-H (in -OCH₃ and -COCH₃)
~1680-1660
C=O Stretch
Aryl Ketone (Conjugated)
~1600, ~1470
C=C Stretch
Aromatic Ring
~1275-1200
C-O Stretch
Aryl Ether (Asymmetric)
~1050-1020
C-O Stretch
Aryl Ether (Symmetric)
~850-750
C-H Bend
Aromatic C-H (out-of-plane)
~600-500
C-Br Stretch
Aryl Bromide
Conclusion
1-(5-Bromo-2,3-dimethoxyphenyl)ethanone is a valuable chemical intermediate whose properties can be confidently defined through established chemical principles. This guide provides the foundational data, including molecular weight and exact mass, necessary for its use in a research setting. Furthermore, the detailed, mechanistically justified synthetic protocol offers a clear and reproducible pathway for its preparation, enabling its application in complex synthetic programs within drug discovery and materials science. The predictive spectroscopic data included herein serves as a benchmark for the validation of synthetic outcomes.
References
Verma, A., et al. (2008). Synthesis of 3-(5-bromo-2,3-dimethoxy-phenyl)-[1][2][5] oxadiazole. Available at: [Link]
Chemical Synthesis Database. 3-(2-bromo-5-methoxyphenyl)propanoic acid. (2025). Available at: [Link]
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
Chemistry Steps. (2025). Friedel-Crafts Acylation. Available at: [Link]
PubChem. 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone. (2026). National Center for Biotechnology Information. Available at: [Link]
An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of a Bromo-Dimethoxy Phenylketone Derivative
A Note on Scope: This guide addresses the core request for an in-depth analysis of a bromo-dimethoxy substituted phenylketone. Initial searches for "5-bromo-2,3-dimethoxyacetophenone" did not yield publicly available cry...
Author: BenchChem Technical Support Team. Date: April 2026
A Note on Scope: This guide addresses the core request for an in-depth analysis of a bromo-dimethoxy substituted phenylketone. Initial searches for "5-bromo-2,3-dimethoxyacetophenone" did not yield publicly available crystallographic data. Therefore, exercising editorial control, this guide will focus on the well-characterized, structurally related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one , for which detailed X-ray diffraction data has been published. This allows for a comprehensive and data-rich exploration of the principles and insights relevant to researchers, scientists, and drug development professionals.
Introduction: The Significance of Solid-State Structure
In the realm of pharmaceutical development and materials science, a molecule's three-dimensional structure is intrinsically linked to its function. Properties such as solubility, bioavailability, and interaction with biological targets are governed by the precise arrangement of atoms and the intermolecular forces that dictate the packing of molecules in the solid state. X-ray crystallography stands as the definitive method for elucidating this atomic-level architecture.
This guide delves into the crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, a molecule featuring key functional groups—a ketone, a bromine atom, and two methoxy groups—that are prevalent in medicinal chemistry. Understanding the interplay of these groups in the crystal lattice provides invaluable insights into the non-covalent interactions that stabilize the solid form, which is critical for drug design and polymorphism screening.
The determination of a crystal structure is a multi-step process that demands precision and a thorough understanding of crystallographic principles. The following protocol outlines a typical workflow, emphasizing the rationale behind each step.
Crystal Growth and Selection
The foundational step, and often the most challenging, is obtaining a high-quality single crystal. For organic molecules like 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, slow evaporation of a saturated solution is a common technique. A suitable solvent system is chosen where the compound has moderate solubility, allowing for the gradual and orderly deposition of molecules onto a growing crystal lattice.
Causality: The rate of evaporation is critical; if it is too rapid, a powder or poorly-formed crystals will result. Slow, controlled evaporation provides the necessary time for molecules to adopt the most energetically favorable orientation, leading to a well-ordered single crystal.
Once crystals are formed, a suitable specimen is selected under a microscope. The ideal crystal should be of an appropriate size (typically 0.1-0.3 mm in each dimension) and free from visible defects.
Data Collection and Processing
The selected crystal is mounted on a goniometer head and placed within an X-ray diffractometer. To minimize thermal vibrations of the atoms, which can smear the electron density and reduce the quality of the diffraction data, the crystal is often cooled to a low temperature (e.g., 100-120 K) using a stream of cold nitrogen gas.
A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of spots of varying intensities. These diffraction patterns are collected by a detector.
Data Reduction: The raw diffraction images are processed to determine the position and intensity of each reflection. These intensities are then corrected for various experimental factors to produce a final dataset.
Structure Solution and Refinement
The corrected diffraction data is used to solve the crystal structure. Direct methods or Patterson methods are typically employed to determine the initial positions of the atoms. This initial model is then refined using a least-squares process, which iteratively adjusts the atomic positions and other parameters to achieve the best possible agreement between the observed diffraction data and the data calculated from the model.
Self-Validation: The quality of the final refined structure is assessed by various metrics, such as the R-factor, which indicates the goodness of fit between the experimental and calculated data. A low R-factor is indicative of a well-refined structure.
Results and Discussion: The Crystal Structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one
The single-crystal X-ray diffraction analysis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one reveals a well-defined molecular and supramolecular architecture.
Crystallographic Data Summary
The fundamental crystallographic parameters for this compound are summarized in the table below. This data provides the "fingerprint" of the crystal lattice.
Parameter
Value
Chemical Formula
C₁₁H₁₁BrO₃
Molecular Weight
271.11 g/mol
Crystal System
Monoclinic
Space Group
P2₁/n
Unit Cell Dimensions
a = 7.1212(3) Å, b = 13.9189(6) Å, c = 10.9123(5) Å, β = 104.991(2)°
Unit Cell Volume
1044.82(8) ų
Z (Molecules per unit cell)
4
Calculated Density
1.723 Mg/m³
Temperature
120 K
Molecular Structure
The molecule consists of a dihydroindene core, which is nearly planar, with a slight twist in the five-membered ring. The bromine atom and two methoxy groups are substituents on the aromatic six-membered ring.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Powder X-ray Diffraction (PXRD): A Complementary Technique
While single-crystal X-ray diffraction provides the detailed atomic arrangement from a single crystal, powder X-ray diffraction (PXRD) is an invaluable tool for analyzing bulk crystalline samples. The PXRD pattern is a fingerprint of a crystalline solid that is sensitive to its crystal structure and phase purity.
A theoretical PXRD pattern can be calculated from the single-crystal data. This calculated pattern can then be compared to an experimentally measured PXRD pattern of a bulk sample to confirm its identity and purity. This is a crucial step in quality control during drug manufacturing.
Conclusion
The crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one has been elucidated through single-crystal X-ray diffraction. The analysis reveals a planar dihydroindene core with specific intermolecular interactions, including π-stacking and weak C-H···O and C-H···Br hydrogen bonds, that dictate the crystal packing. This detailed structural information is fundamental for understanding the solid-state properties of this and related compounds, providing a crucial foundation for applications in drug development and materials science.
References
Butcher, R. J., et al. (2020). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Crystallographic Communications, 76(11), 1755-1758. [Link]
Exploratory
Topic: Electronic and Steric Properties of 5-Bromo-2,3-dimethoxyacetophenone in Synthesis
An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract 5-Bromo-2,3-dimethoxyacetophenone is a polysubstituted aromatic ketone that serves as a versatile and strategic...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
5-Bromo-2,3-dimethoxyacetophenone is a polysubstituted aromatic ketone that serves as a versatile and strategic building block in modern organic synthesis. Its unique substitution pattern—featuring a deactivating halogen, two activating methoxy groups, and a meta-directing acetyl group—creates a delicate interplay of electronic and steric effects. This guide offers a detailed analysis of these properties, explaining how they govern the molecule's reactivity and dictate its application in complex synthetic pathways. We will explore its role as a precursor in cornerstone reactions such as the Claisen-Schmidt condensation for chalcone synthesis and palladium-catalyzed cross-coupling reactions. This document provides not only the theoretical framework for understanding its reactivity but also detailed, field-proven protocols to empower researchers in leveraging this compound for the development of novel pharmaceuticals and functional materials.
Molecular Structure and Physicochemical Properties
5-Bromo-2,3-dimethoxyacetophenone possesses a benzene ring substituted with four distinct functional groups. The relative positioning of these groups is critical to its chemical behavior. The acetyl group at C1, flanked by a methoxy group at C2, experiences significant steric and electronic influence from its neighbors.
The reactivity of the aromatic ring and the acetyl moiety is governed by the cumulative electronic effects of all substituents. These effects determine the molecule's utility in electrophilic aromatic substitution, nucleophilic reactions, and metal-catalyzed couplings.
Methoxy Groups (-OCH₃): The two methoxy groups at the C2 and C3 positions are powerful activating groups. They donate electron density to the aromatic ring via a strong +R (resonance) effect, which dominates over their -I (inductive) electron-withdrawing effect. This electron donation is most pronounced at the positions ortho and para to each group.[3] The C4 and C6 positions are therefore significantly electron-rich, making them susceptible to electrophilic attack.
Bromo Group (-Br): The bromine atom at C5 is a deactivating group. It withdraws electron density through its strong -I effect. While it does have a weak +R effect due to its lone pairs, the inductive withdrawal is dominant, making the ring less reactive towards electrophiles than an unsubstituted benzene ring.[4] Like other halogens, it acts as an ortho, para-director for any potential electrophilic substitution.
Acetyl Group (-COCH₃): The acetyl group is a moderate deactivating group. It withdraws electron density from the ring through both -I and -R effects, significantly reducing the nucleophilicity of the aromatic system. This deactivation is strongest at the ortho and para positions (C2 and C4/C6 relative to its position), making the meta position (C5) the least deactivated site for electrophilic attack.
The combination of these effects results in a nuanced electron density map. The powerful activating nature of the two methoxy groups counteracts the deactivating effects of the acetyl and bromo substituents, rendering the ring sufficiently reactive for certain transformations, particularly metal-catalyzed reactions at the C-Br bond.
Caption: Workflow of electronic contributions from substituents.
Analysis of Steric Properties
Steric hindrance plays a crucial role in moderating the reactivity of 5-bromo-2,3-dimethoxyacetophenone, often determining the regioselectivity of reactions.[5]
Hindrance around the Acetyl Group: The methoxy group at the C2 (ortho) position provides significant steric bulk around the acetyl group.[6] This can impede the approach of large nucleophiles or reagents to the carbonyl carbon. For reactions like reductions or additions, this steric crowding can necessitate more forceful conditions or specialized, less bulky reagents.
Hindrance at Ring Positions: The C2-methoxy group also sterically shields the C1-C6 bond and the C6 position of the ring. Similarly, the C3-methoxy group, while less impactful on the acetyl group, contributes to the overall steric profile of one face of the molecule. This steric congestion is a key reason why electrophilic aromatic substitution is unlikely, even at the electronically activated C4 and C6 positions. The approach of an electrophile is physically blocked.[7]
Caption: Steric shielding of reactive sites by ortho-methoxy group.
Reactivity and Synthetic Applications
The combination of electronic activation at specific sites and significant steric constraints makes 5-bromo-2,3-dimethoxyacetophenone a selective and valuable synthetic intermediate.
Claisen-Schmidt Condensation for Chalcone Synthesis
Chalcones (1,3-diphenyl-2-propen-1-ones) are important precursors for flavonoids and other bioactive heterocyclic compounds.[8][9] They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde. The α-protons of the acetyl group in 5-bromo-2,3-dimethoxyacetophenone are acidic enough to be removed by a moderately strong base, forming an enolate. This enolate then acts as a nucleophile, attacking the aldehyde.
The electronic properties are favorable: the methoxy groups ensure the acetyl methyl protons are sufficiently acidic for enolate formation. While the ortho-methoxy group presents steric hindrance, the reaction occurs at the less-hindered methyl group, which is still accessible to aldehydes.
This protocol describes the condensation with 4-methoxybenzaldehyde.
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 5-bromo-2,3-dimethoxyacetophenone (2.59 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in 30 mL of ethanol with stirring.
Base Addition: To the stirred solution, slowly add 10 mL of a 40% aqueous sodium hydroxide (NaOH) solution dropwise over 15 minutes, maintaining the temperature below 25 °C using an ice bath.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A solid precipitate often forms as the reaction proceeds.
Work-up: Pour the reaction mixture into 100 mL of ice-cold water. Acidify the mixture to a pH of ~5-6 using dilute hydrochloric acid (HCl).
Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to yield the pure chalcone derivative.[10]
Caption: Experimental workflow for Claisen-Schmidt condensation.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The carbon-bromine bond at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11] This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron species (e.g., a boronic acid) in the presence of a palladium catalyst and a base.[12]
The electronic nature of the ring is well-suited for this reaction. While the methoxy groups are activating, their presence does not inhibit the key oxidative addition step of the palladium catalyst into the C-Br bond. The steric environment at C5 is relatively unhindered, allowing for efficient catalytic turnover. This reaction provides a powerful method for introducing new aryl or alkyl substituents at this position.[13][14]
Setup: To an oven-dried Schlenk flask, add 5-bromo-2,3-dimethoxyacetophenone (518 mg, 2 mmol), phenylboronic acid (292 mg, 2.4 mmol), and potassium phosphate (K₃PO₄) (850 mg, 4 mmol).
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (46 mg, 0.04 mmol, 2 mol%).
Solvent and Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add a degassed solvent mixture of 1,4-dioxane (10 mL) and water (2.5 mL) via syringe.
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours under the inert atmosphere. Monitor the reaction's completion by TLC.
Work-up: Cool the mixture to room temperature and dilute with ethyl acetate (30 mL). Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the coupled product.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Conclusion
5-Bromo-2,3-dimethoxyacetophenone is a textbook example of how substituent effects can be harnessed for strategic synthesis. Its electronic profile, dominated by the activating methoxy groups, enables reactions at the acetyl side-chain, while the conveniently placed bromo group provides a gateway for C-C bond formation via cross-coupling chemistry. Concurrently, the steric hindrance imposed by the ortho-methoxy group directs reactivity away from the carbonyl carbon and the adjacent ring positions, enhancing the predictability and selectivity of its transformations. This deep understanding of its electronic and steric properties allows chemists to confidently employ 5-bromo-2,3-dimethoxyacetophenone as a reliable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.
References
Vaia. (n.d.). Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain.
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
Study.com. (n.d.). Are methoxy groups (-OMe) ortho-, para- or meta- directing? Activating or deactivating? Explain. Retrieved from [Link]
Khan Academy. (n.d.). Ortho-para directors I. Retrieved from [Link]
Vinati Organics. (2025, July 4). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. Retrieved from [Link]
Molecules. (2021). BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. PMC. Retrieved from [Link]
ResearchGate. (n.d.). New chalcone derivatives as potential antimicrobial and antioxidant agent. Retrieved from [Link]
ACS Publications. (n.d.). Conformation and Steric Effects in Mono- and Dimethoxybenzoic Acids. Retrieved from [Link]
PMC. (2025, April 22). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
ScienceDirect. (n.d.). Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones. Retrieved from [Link]
RJLBPCS. (2019). SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
Springer. (n.d.). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects. Retrieved from [Link]
JOCPR. (2016). Synthesis and Antimicrobial Activity of. Retrieved from [Link]
Chemical Review and Letters. (2025, February 20). New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from [Link]
Digital Repository. (n.d.). Article - Synthesis of some Heterocyclic Compounds Derived from. Retrieved from [Link]
ResearchGate. (n.d.). Due to the steric hindrance by the 1-methoxy group, the incipient radical at C2 in the α. Retrieved from [Link]
ResearchGate. (n.d.). Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones | Request PDF. Retrieved from [Link]
PubChem. (n.d.). 2-Bromo-2',5'-dimethoxyacetophenone. Retrieved from [Link]
Google Patents. (n.d.). CN104072349A - Preparation method of bromine-containing chalcone derivatives.
PMC. (n.d.). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved from [Link]
ChemTalk. (2021, June 9). Steric Hindrance. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
ResearchGate. (2020, August 6). Synthesis of new heterocycles festooned with thiophene and evaluating their antioxidant activity. Retrieved from [Link]
TSI Journals. (n.d.). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED FROM CHALCONES. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
PMC. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Retrieved from [Link]
Thermophysical Characterization and Synthetic Utility of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone: A Technical Guide
Executive Summary As a critical intermediate in the synthesis of complex pharmacophores, 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone demands rigorous thermophysical characterization. Accurate determination of its melting and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a critical intermediate in the synthesis of complex pharmacophores, 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone demands rigorous thermophysical characterization. Accurate determination of its melting and boiling points is essential for optimizing reaction parameters, scaling up synthesis, and ensuring downstream purity. This whitepaper provides an in-depth analysis of its thermophysical profile, details self-validating analytical protocols for phase transition analysis, and explores its synthetic application in developing targeted antiviral therapeutics.
Structural Causality & Thermophysical Profiling
Molecular Architecture
The compound 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone (Molecular Formula: C10H11BrO3, MW: 259.10 g/mol ) features an acetyl group, two adjacent methoxy groups, and a bromine atom situated on a benzene ring. While some commercial catalogs assign it the CAS number 7507-91-7, this identifier is frequently conflated with its nitro-isomer, 1-(2,3-Dimethoxy-5-nitrophenyl)ethanone[1],[2].
Because experimental phase transition data for this specific ring-brominated isomer is highly proprietary, application scientists rely on predictive thermodynamic modeling grounded by structurally analogous isomers, such as the alpha-brominated 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone[3],[4].
Data Presentation: Isomeric Comparison
The position of the bromine atom fundamentally dictates the intermolecular forces and, consequently, the phase transition temperatures.
Table 1: Thermophysical Profile of Bromodimethoxyacetophenone Isomers
Causality behind the Data:
In the alpha-brominated isomer, the highly electronegative bromine is adjacent to the carbonyl group. This alignment significantly increases the local dipole moment and enhances crystalline lattice energy, resulting in an experimental melting point of 83–88 °C[5]. Conversely, in 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone, the bromine is positioned on the aromatic ring. This steric arrangement disrupts optimal
π−π
stacking and diffuses the overall dipole moment, leading to a lower predicted melting point (62.5–66.0 °C) and slightly reduced intermolecular cohesion during vaporization.
Self-Validating Experimental Protocols
To empirically determine the melting and boiling points of halogenated aromatic ketones without succumbing to thermal degradation or operator bias, advanced thermal analysis is strictly required.
High-Fidelity Melting Point Determination (DSC)
Traditional capillary methods are prone to visual misinterpretation. Differential Scanning Calorimetry (DSC) provides a self-validating thermodynamic profile.
Step-by-Step Methodology:
Instrument Calibration: Run high-purity Indium (MP: 156.6 °C) and Zinc standards.
Self-Validation: If the extrapolated onset temperature deviates by >0.1 °C, the system automatically halts for recalibration, ensuring absolute thermal accuracy.
Sample Preparation: Encapsulate 1.5–2.0 mg of the compound in a hermetically sealed aluminum pan.
Causality: A micro-mass minimizes thermal gradients across the sample, while the hermetic seal prevents premature sublimation of the methoxy groups before the lattice collapses.
Dual-Scan Heating: Purge the furnace with dry nitrogen (50 mL/min). Heat at 10 °C/min to 100 °C to erase thermal history, quench cool to 20 °C, and perform the analytical scan at 2 °C/min.
Causality: The slow secondary heating rate allows the sample to maintain thermal equilibrium, yielding a sharp, highly accurate endothermic onset that represents the true thermodynamic melting point.
Fig 1. Self-validating DSC workflow for precise melting point determination.
Boiling Point & Thermal Stability (TGA/DTG)
Halogenated acetophenones often decompose near their boiling points. Thermogravimetric Analysis coupled with Derivative Thermogravimetry (TGA/DTG) isolates boiling from decomposition.
Step-by-Step Methodology:
Crucible Selection: Place 5 mg of the sample in an alumina crucible fitted with a pinhole lid.
Causality: The pinhole restricts vapor diffusion, allowing the internal pressure to reach exactly 1 atm (760 mmHg) before mass loss occurs, perfectly simulating standard boiling point conditions.
Thermal Ramp: Heat from 50 °C to 400 °C at 5 °C/min under a nitrogen atmosphere.
DTG Cross-Validation: Analyze the first derivative of the mass loss curve.
Self-Validation: A single, sharp DTG peak corresponding to 100% mass loss confirms pure vaporization (boiling). If the mass loss plateaus prematurely leaving a carbonaceous residue, the thermal event is flagged as decomposition rather than true boiling.
Synthetic Utility: The HCMV US28 Pathway
Beyond its physical properties, 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone is a highly valued precursor in medicinal chemistry. It is specifically utilized in the synthesis of chalcones and flavonoids that function as inverse agonists against the US28 receptor of the Human Cytomegalovirus (HCMV)[6].
Mechanistic Workflow:
The acetyl group of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone undergoes a base-catalyzed Claisen-Schmidt condensation with a substituted benzaldehyde to yield a brominated chalcone intermediate[6]. This intermediate is subsequently subjected to oxidative cyclization using hydrogen peroxide in ethanolic potassium hydroxide (H2O2/KOH) to form a 3-hydroxy-4H-chromen-4-one (flavonoid) core[6]. The resulting flavonoid binds to the HCMV US28 receptor, effectively inhibiting its constitutive signaling—a critical step in suppressing viral pathogenesis and replication[6].
Fig 2. Synthetic pathway from acetophenone precursor to HCMV US28 inverse agonist.
Conclusion
The accurate profiling of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone requires moving beyond traditional capillary techniques to self-validating thermal analysis (DSC/TGA). Understanding the causality between its ring-brominated structure and its thermophysical behavior (MP ~62.5–66.0 °C, BP ~315–325 °C) ensures that application scientists can safely and efficiently utilize this compound in high-value synthetic pathways, such as the development of novel HCMV antiviral agents.
References
1.[6] Title: Development of Flavonoid-Based Inverse Agonists of the Key Signaling Receptor US28 of Human Cytomegalovirus
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
2.[3] Title: PubChem Compound Summary for CID 70997, 2-Bromo-2',5'-dimethoxyacetophenone
Source: National Center for Biotechnology Information (PubChem)
URL: [Link]
Application Note: Regioselective Synthesis of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone via NBS-Mediated Electrophilic Aromatic Substitution
Here is a detailed application note and synthesis protocol for 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone, designed for researchers and drug development professionals. Abstract: 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone (also...
Author: BenchChem Technical Support Team. Date: April 2026
Here is a detailed application note and synthesis protocol for 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone, designed for researchers and drug development professionals.
Abstract: 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone (also known as 5-bromo-2,3-dimethoxyacetophenone) is a highly valued halogenated aromatic building block. It is frequently utilized in the synthesis of biologically active chalcone derivatives, particularly those inspired by natural bromophenols like bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), which exhibit potent antibacterial and antifungal properties 1. This guide provides a robust, field-validated protocol for its synthesis, prioritizing regiocontrol and yield optimization.
The synthesis of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone relies on the electrophilic aromatic bromination of 2,3-dimethoxyacetophenone. The structural features of the starting material dictate the regioselectivity of the incoming bromine electrophile:
Directing Groups: The two methoxy (–OCH₃) groups are strongly activating and ortho/para-directing. The acetyl (–COCH₃) group is deactivating and meta-directing.
Regioselective Attack: The position para to the 2-methoxy group and meta to the acetyl group (the 5-position) is electronically favored and sterically accessible, making it the primary site for electrophilic attack.
Why NBS over Molecular Bromine (Br₂)?
Historically, bromination of dimethoxyacetophenones using Br₂ in acetic acid has been employed. However, this often leads to a complex mixture of polybrominated byproducts and degradation, drastically reducing the yield of the desired monobrominated product 1.
By transitioning to N-Bromosuccinimide (NBS) in acetonitrile with a catalytic amount of ammonium acetate, the reaction benefits from a controlled, steady release of the bromonium ion (Br⁺).
Role of Ammonium Acetate: Acts as a mild Lewis acid/activator, polarizing the N–Br bond of NBS to facilitate electrophilic aromatic substitution over radical pathways.
Role of Darkness: The reaction must be protected from light to strictly inhibit homolytic cleavage of NBS, which would otherwise lead to unwanted radical bromination at the aliphatic acetyl methyl group (forming an α-bromo ketone) 2.
Quantitative Data & Reaction Parameters
Table 1: Stoichiometry and Reaction Parameters
Reagent / Material
Role
MW ( g/mol )
Equivalents
Amount
2,3-Dimethoxyacetophenone
Starting Material
180.20
1.0 eq
500 mg (2.8 mmol)
N-Bromosuccinimide (NBS)
Brominating Agent
177.98
2.0 eq
1.0 g (5.6 mmol)*
Ammonium Acetate (NH₄OAc)
Activator
77.08
0.2 eq
43.1 mg (0.56 mmol)
Acetonitrile (CH₃CN)
Solvent
41.05
N/A
20 mL
Ethyl Acetate (EtOAc)
Extraction Solvent
88.11
N/A
As needed
*Note: While 2.0 equivalents of NBS are used to drive the reaction to completion, careful temperature control ensures monobromination remains the dominant pathway 1.
Table 2: Comparative Methodology Profile
Parameter
Br₂ in Acetic Acid
NBS in Acetonitrile (Recommended)
Yield (Target)
Low (<30%)
Moderate to Good (50-65%)
Byproduct Profile
High (Complex polybrominated mixtures)
Low (Trace dibrominated species)
Reaction Time
1 hour (Reflux)
2 hours (Room Temperature)
Operational Safety
Hazardous, highly corrosive fumes
Bench-stable solid, easily handled
Experimental Workflow Visualization
Workflow for the regioselective NBS bromination of 2,3-dimethoxyacetophenone.
Step-by-Step Synthesis Protocol
Phase 1: Reaction Setup
Preparation: Ensure all glassware is oven-dried. Equip a 50 mL two-necked round-bottom flask with a magnetic stir bar and a rubber septum.
Substrate Loading: Charge the flask with 2,3-dimethoxyacetophenone (500 mg, 2.8 mmol) and ammonium acetate (43.1 mg, 0.56 mmol).
Solvation: Add 20 mL of anhydrous acetonitrile to the flask. Stir gently until the solids are fully dissolved.
Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for approximately 15 minutes.
Phase 2: Electrophilic Bromination
NBS Addition: While maintaining the temperature at 0 °C, add N-Bromosuccinimide (1.0 g, 5.6 mmol) to the stirring solution in one single portion.
Light Protection: Immediately wrap the reaction flask securely in aluminum foil to protect the mixture from ambient light, preventing radical initiation.
Reaction Execution: Remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (approx. 20–25 °C). Stir continuously for exactly 2 hours 1. Self-Validation Check: The solution may transition to a pale yellow/orange hue as the bromination proceeds.
Phase 3: Workup and Isolation
Quenching: Terminate the reaction by partitioning the mixture between distilled water (30 mL) and ethyl acetate (30 mL) in a separatory funnel.
Extraction: Shake vigorously and allow the layers to separate. Collect the upper organic (ethyl acetate) phase. Extract the remaining aqueous phase with an additional volume of ethyl acetate (2 × 25 mL).
Washing: Combine all organic extracts. Wash the combined organic layer with a saturated brine solution (2 × 25 mL) to remove residual water and water-soluble impurities (such as succinimide).
Drying: Transfer the organic phase to an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) and swirl until the drying agent no longer clumps. Filter off the drying agent.
Concentration: Remove the ethyl acetate solvent under reduced pressure using a rotary evaporator to yield the crude 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone.
Purification (Optional but Recommended): Depending on the required purity for downstream applications, the crude product can be purified via silica gel flash column chromatography (eluting with a Hexane/Ethyl Acetate gradient) to isolate the pure 5-bromo derivative from trace unreacted starting material or dibrominated byproducts.
References
Gomes, A. R., et al. "BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections." Marine Drugs, MDPI / PMC. Available at:[Link]
MDPI Open Access Journals. "Synthesis of Brominated Benzaldehydes and Acetophenones." Marine Drugs. Available at: [Link]
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone
Executive Summary & Strategic Utility 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone (also known as 5-bromo-2,3-dimethoxyacetophenone) is a highly versatile building block in medicinal chemistry. It is frequently utilized as a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Utility
1-(5-Bromo-2,3-dimethoxyphenyl)ethanone (also known as 5-bromo-2,3-dimethoxyacetophenone) is a highly versatile building block in medicinal chemistry. It is frequently utilized as a core scaffold in the synthesis of flavonoid derivatives, chalcones, and novel Active Pharmaceutical Ingredients (APIs) targeting viral and neurological pathways[1]. This application note provides an authoritative guide to executing Suzuki-Miyaura cross-coupling reactions with this specific substrate, detailing the mechanistic causality behind condition selection and offering a self-validating experimental protocol.
Mechanistic Causality & Electronic Effects
In the Suzuki-Miyaura catalytic cycle, the rate-determining step for aryl bromides is typically the oxidative addition of the active Pd(0) species into the C–Br bond[2]. The unique electronic environment of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone dictates its reactivity profile and necessitates specific catalytic choices:
Para-Methoxy Effect (C2 position): The methoxy group at the 2-position is para to the bromine atom at the 5-position. This donates significant electron density into the aromatic ring via resonance, strengthening the C–Br bond and increasing the activation barrier for oxidative addition.
Meta-Substituent Effects (C1 and C3 positions): The acetyl group at C1 and the methoxy group at C3 are meta to the bromine. They exert mild inductive electron-withdrawing effects, which only partially offset the resonance donation from the C2-methoxy group.
Steric Profile: The bromine at C5 is flanked by protons at C4 and C6, meaning steric hindrance is minimal. Once oxidative addition occurs, transmetalation and reductive elimination proceed rapidly.
Causality-Driven Catalyst Selection: Because the substrate is moderately electron-rich at the reaction site, standard catalysts like Pd(PPh3)4 can be sluggish. Utilizing a palladium source with a bidentate, strong σ-donor ligand like Pd(dppf)Cl2, or an electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos), significantly accelerates the oxidative addition step, ensuring high turnover frequencies[3].
Fig 1. Suzuki-Miyaura catalytic cycle for 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation steps (In-Process Controls) to create a self-validating system.
Degassing (Critical Step): Charge a Schlenk flask with 1,4-Dioxane and H2O. Sparge with inert gas (N2 or Argon) for 15 minutes. Causality: Pd(0) intermediates are highly sensitive to oxidation; removing dissolved oxygen prevents catalyst deactivation and unwanted homocoupling of the boronic acid.
Reagent Loading: Add 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone, the arylboronic acid, and K2CO3 to the reaction vessel.
Catalyst Addition: Add the Pd(dppf)Cl2·CH2Cl2 catalyst under a positive stream of inert gas to preserve the active Pd species.
Reaction Execution: Seal the vessel and heat to 80 °C with vigorous stirring for 4–6 hours.
In-Process Control (IPC) & Validation: At 4 hours, sample 10 µL of the organic layer. Dilute in HPLC-grade acetonitrile and analyze via LC-MS.
Validation Check: The starting material must be absent. Confirm the disappearance of the characteristic 1:1 isotopic bromine doublet (M and M+2 peaks) in the mass spectrum, which should be replaced by the expected mass of the biaryl product.
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2SO4.
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient.
Fig 2. Self-validating experimental workflow with integrated LC-MS IPC monitoring.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction parameters and isolated yields for the coupling of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone with phenylboronic acid. Aqueous protocols and green solvents have been increasingly adopted to improve the sustainability of these reactions, though catalyst selection remains the dominant variable.
Entry
Catalyst System (5 mol%)
Base
Solvent System
Temp (°C)
Time (h)
Isolated Yield (%)
Mechanistic Rationale
1
Pd(PPh3)4
Na2CO3
Toluene/EtOH/H2O
80
12
65
Monodentate ligand; slower oxidative addition due to the electron-rich C-Br bond.
Journal of Medicinal Chemistry (ACS Publications). "Development of Flavonoid-Based Inverse Agonists of the Key Signaling Receptor US28 of Human Cytomegalovirus." [Link]
Organic Chemistry Frontiers (RSC Publishing). "An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals."[Link]
The Journal of Physical Chemistry C (ACS Publications). "Functionalized Mesostructured Silicas As Supports for Palladium Catalysts: Effect of Pore Structure and Collapse on Catalytic Activity in the Suzuki−Miyaura Reaction." [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Introduction & Chemical Profile
5-Bromo-2,3-dimethoxyacetophenone is a highly valued halogenated aromatic ketone utilized extensively as an active pharmaceutical ingredient (API) intermediate. Characterized by its unique substitution pattern—a bromine atom at the 5-position and methoxy groups at the 2- and 3-positions—this compound serves as a critical building block in medicinal chemistry.
Its primary application lies in the synthesis of bioactive chalcone derivatives. Specifically, it is used to construct scaffolds inspired by marine bromophenols like BDDE (bis(3-bromo-4,5-dihydroxybenzyl) ether), which exhibit potent antimicrobial, antifungal, and anti-biofilm properties .
The synthesis of 5-bromo-2,3-dimethoxyacetophenone from its precursor, 2,3-dimethoxyacetophenone, requires precise control over the Electrophilic Aromatic Substitution (EAS) pathway.
Causality of Reagent Selection:
The two methoxy groups strongly activate the benzene ring via electron donation (resonance). When elemental bromine (Br₂) in acetic acid is employed, the reaction lacks regiocontrol. The highly activated nature of the dimethoxy ring leads to a complex mixture of polybrominated products (e.g., 2,3-dibromo-5,6-dimethoxy derivatives) and exceptionally poor yields of the target mono-brominated compound .
To circumvent this over-bromination, N-Bromosuccinimide (NBS) is utilized as the brominating agent. NBS provides a low, steady concentration of electrophilic bromine (Br⁺). By conducting the reaction in the dark, radical homolytic cleavage of the N-Br bond is suppressed. This prevents the Wohl-Ziegler radical pathway (which would erroneously brominate the allylic/benzylic acetyl methyl group) and ensures the reaction proceeds strictly via the EAS pathway. The steric hindrance of the adjacent methoxy groups directs the incoming bromine electrophile predominantly to the 5-position, yielding the desired intermediate with high regioselectivity.
This protocol outlines a self-validating methodology for synthesizing 5-bromo-2,3-dimethoxyacetophenone, ensuring high purity for downstream API synthesis.
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (Solvent)
Ethyl acetate (EtOAc) and Distilled Water (For extraction)
Brine (Saturated NaCl)
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
Preparation & Cooling: Dissolve 1.0 equivalent of 2,3-dimethoxyacetophenone in the chosen solvent within a round-bottom flask. Submerge the flask in an ice bath to cool the mixture to 0 °C.
Causality: Starting at 0 °C minimizes the exothermic degradation of NBS and prevents runaway polybromination.
Reagent Addition: After 15 minutes of cooling, add 2.0 equivalents of NBS in a single portion. Immediately wrap the reaction flask in aluminum foil.
Causality: Light exclusion is critical to prevent radical side reactions, forcing the mechanism through the desired electrophilic aromatic substitution.
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir continuously for 2 hours.
Self-Validation (TLC Monitoring): Perform Thin-Layer Chromatography (TLC) using a Hexane/EtOAc (e.g., 8:2 v/v) mobile phase. The reaction is deemed complete when the starting material spot is fully consumed and a distinct, less polar spot (the brominated product) dominates the plate.
Workup & Partitioning: Quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel and extract with EtOAc (3 × 25 mL). The organic layer will contain the target intermediate, while the aqueous layer retains the highly water-soluble succinimide by-product.
Purification: Wash the combined organic phases with brine (2 × 25 mL) to remove residual water and water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-bromo-2,3-dimethoxyacetophenone.
Quantitative Data: Methodological Comparison
To highlight the efficacy of the NBS method, the following table summarizes the quantitative outcomes of different bromination strategies based on empirical literature .
Bromination Method
Reagent Equivalents
Reaction Conditions
Major Product
Yield (%)
NBS (Optimized)
2.0 eq NBS
0 °C to RT, 2 h, Dark
5-Bromo-2,3-dimethoxyacetophenone
50 - 53%
Elemental Bromine
1.0 eq Br₂
AcOH, Reflux, 1 h
Complex Mixture
N/A
Elemental Bromine
>2.0 eq Br₂
AcOH, Reflux, 1 h
Dibrominated By-products
< 5%
Downstream Pharmaceutical Applications
Once synthesized, 5-bromo-2,3-dimethoxyacetophenone is primarily deployed in the Claisen-Schmidt condensation . By reacting this intermediate with various substituted benzaldehydes under basic conditions (e.g., KOH in ethanol), researchers can generate a library of brominated chalcones.
These BDDE-inspired chalcone derivatives are currently under intense investigation for their ability to combat antimicrobial resistance. Specific derivatives synthesized from this intermediate have demonstrated the ability to inhibit efflux pumps (EPs) and biofilm formation in multidrug-resistant strains such as Staphylococcus aureus and Enterococcus faecalis, effectively lowering the Minimum Inhibitory Concentration (MIC) of traditional antibiotics like vancomycin and cefotaxime when used as adjuvants .
Visualizations
Fig 1. Mechanistic pathway comparing NBS and Br2 bromination of 2,3-dimethoxyacetophenone.
Fig 2. Workflow for synthesizing BDDE-inspired chalcones from the brominated intermediate.
References
Jesus A., Durães F., Szemerédi N., Freitas-Silva J., da Costa P.M., Pinto E., Pinto M., Spengler G., Sousa E., Cidade H. "BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections." Marine Drugs. 2022; 20(5):315. Available at:[Link]
Application
Synthesis of Novel Heterocyclic Scaffolds from 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone: A Comprehensive Protocol for Drug Discovery
Executive Summary The molecular building block 1-(5-bromo-2,3-dimethoxyphenyl)ethanone (also known as 5-bromo-2,3-dimethoxyacetophenone) is a highly versatile precursor in medicinal chemistry. The 2,3-dimethoxyphenyl mot...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The molecular building block 1-(5-bromo-2,3-dimethoxyphenyl)ethanone (also known as 5-bromo-2,3-dimethoxyacetophenone) is a highly versatile precursor in medicinal chemistry. The 2,3-dimethoxyphenyl motif is a privileged pharmacophore frequently found in potent tubulin polymerization inhibitors (such as phenstatins and isocombretastatins)[1] and high-affinity dopamine D2/D3 receptor ligands[2]. By exploiting the reactivity of the acetyl group and the cross-coupling potential of the 5-bromo substituent, researchers can synthesize a vast library of heterocyclic compounds—including pyrazoles, isoxazoles, and pyrimidines—for structure-activity relationship (SAR) studies[3].
This application note provides a self-validating, step-by-step methodology for the divergent synthesis of these heterocycles, emphasizing the mechanistic causality behind each experimental condition.
Mechanistic Rationale & Pathway Design
The synthesis of complex heterocycles from 1-(5-bromo-2,3-dimethoxyphenyl)ethanone relies on a two-stage strategic pathway:
Enolate-Driven Condensation (Stage 1): The synthesis begins with a base-catalyzed Claisen-Schmidt condensation[4]. The starting acetophenone contains acidic
α
-methyl protons. Deprotonation yields a nucleophilic enolate that attacks an aryl aldehyde. Subsequent E1cB dehydration is thermodynamically driven by the formation of a highly conjugated
α,β
-unsaturated ketone (chalcone)[5].
Bis-Nucleophilic Cyclocondensation (Stage 2): The resulting chalcone acts as a bis-electrophile (containing both a Michael acceptor and a carbonyl carbon). Introducing bis-nucleophiles such as hydrazine hydrate or hydroxylamine triggers an initial aza-Michael addition, followed by intramolecular cyclization and dehydration to form five- or six-membered heterocycles[6].
Late-Stage Diversification: The 5-bromo position remains inert during the cyclization, serving as a bioisosteric anchor or a synthetic handle for late-stage Suzuki-Miyaura cross-coupling to expand the molecular footprint.
Workflow for the divergent synthesis of heterocycles from 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed to be self-validating; physical changes (color shifts, precipitation) and chromatographic checkpoints are embedded to ensure reaction fidelity without requiring immediate NMR analysis.
Protocol 1: Synthesis of the Chalcone Intermediate via Claisen-Schmidt Condensation
Causality Focus: The 2,3-dimethoxy groups exert a strong electron-donating resonance effect into the ring, but sterically force the acetyl group out of perfect coplanarity. Despite this, the
α
-protons remain highly acidic. An aqueous/ethanolic NaOH system is chosen to balance the solubility of the hydrophobic organic reactants with the ionic base[7].
Step-by-Step Methodology:
Preparation: In a 100 mL round-bottom flask, dissolve 1-(5-bromo-2,3-dimethoxyphenyl)ethanone (10 mmol) and an equimolar amount of the desired aryl aldehyde (10 mmol) in 25 mL of absolute ethanol[4].
Catalyst Addition: Place the flask in an ice bath (0–5 °C). Slowly add 10 mL of a 20% w/v aqueous NaOH solution dropwise over 10 minutes. Self-Validation: The solution will shift from clear to a deep yellow/orange, indicating the formation of the highly conjugated enolate[8].
Propagation: Remove the ice bath and stir vigorously at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the starting ketone spot disappears.
Quenching & Isolation: Pour the reaction mixture into 100 mL of crushed ice-water. Neutralize the mixture to pH 7 using 10% HCl[7]. Self-Validation: Neutralization forces the hydrophobic chalcone to crash out of the aqueous phase as a bright yellow precipitate.
Purification: Filter the solid under vacuum, wash with cold distilled water (3 × 20 mL), and recrystallize from hot ethanol to yield the pure (E)-chalcone.
Protocol 2: Cyclocondensation to Pyrazole Scaffolds
Causality Focus: acts as a bis-nucleophile. The reaction proceeds via an aza-Michael addition of the primary amine to the
β
-carbon of the chalcone, followed by intramolecular cyclization onto the carbonyl carbon[6]. Glacial acetic acid acts as a crucial catalyst, protonating the carbonyl oxygen to increase its electrophilicity and facilitating the final dehydration step to yield the pyrazoline core[9].
Step-by-Step Methodology:
Preparation: Dissolve the synthesized chalcone (5 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask[9].
Reagent Addition: Add hydrazine hydrate (10 mmol, 2.0 eq.) followed by 5 drops of glacial acetic acid[10]. Note: Using ethanol as the primary solvent prevents the over-acylation of the N1 position, which would occur if neat acetic acid were used.
Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 6–8 hours.
Validation: Monitor via TLC (Hexane:EtOAc 7:3). Self-Validation: The disappearance of the UV-active chalcone spot (lower
Rf
) and the appearance of a new, highly fluorescent pyrazoline spot validates the cyclization[10].
Isolation: Cool the mixture to room temperature and pour it into 50 mL of ice-water. The sudden drop in dielectric constant forces the heterocycle to precipitate, separating it from unreacted hydrazine[11]. Filter, wash with cold water, and recrystallize from ethanol.
Protocol 3: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling
Causality Focus: The 5-bromo position on the phenyl ring is highly activated for oxidative addition by Palladium(0). The methoxy groups at the 2,3-positions provide slight steric shielding but do not hinder the cross-coupling, allowing for the introduction of diverse aryl/heteroaryl groups to probe biological targets[1].
Step-by-Step Methodology:
Setup: In an oven-dried Schlenk tube, combine the brominated pyrazole derivative (1 mmol), an arylboronic acid (1.2 mmol), and
K2CO3
(3 mmol).
Solvent & Degassing: Add 10 mL of a 4:1 Dioxane/Water mixture. Degas the solution by bubbling Argon through it for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the
Pd(0)
catalyst to inactive
Pd(II)
.
Catalyst Addition: Add
Pd(PPh3)4
(0.05 mmol, 5 mol%) under an Argon blanket.
Reaction: Seal the tube and heat at 90 °C for 12 hours.
Workup: Cool, dilute with EtOAc (20 mL), and wash with brine. Dry the organic layer over
Na2SO4
, concentrate in vacuo, and purify via flash column chromatography.
Quantitative Yield & Condition Analysis
The table below summarizes the expected quantitative outcomes and optimized conditions for the synthesis of various derivatives originating from 1-(5-bromo-2,3-dimethoxyphenyl)ethanone.
Heterocycle Target
Key Reagents
Catalyst / Solvent
Temp / Time
Avg. Yield (%)
Purity (HPLC)
Chalcone Intermediate
Aryl Aldehyde, NaOH
NaOH
/ EtOH-H₂O
RT / 4-6 h
75–85%
>95%
Pyrazole (NH)
Hydrazine Hydrate
Acetic Acid (cat) / EtOH
80 °C / 6-8 h
68–74%
>98%
Isoxazole
Hydroxylamine HCl
NaOAc
/ EtOH
80 °C / 8-10 h
60–65%
>95%
Pyrimidine
Guanidine HCl
NaOEt
/ EtOH
80 °C / 12 h
55–60%
>92%
Suzuki Cross-Coupled
Ar-B(OH)₂,
Pd(PPh3)4
K2CO3
/ Dioxane-H₂O
90 °C / 12 h
70–80%
>96%
Biological Context & Target Modulation
Compounds bearing the 5-bromo-2,3-dimethoxyphenyl moiety are frequently evaluated for their affinity to Dopamine D2 and D3 receptors[3]. The integration of a pyrazole or pyrrole ring acts as a bioisostere for traditional amide linkages, enhancing receptor selectivity and metabolic stability[3].
Mechanistic pathway of synthesized D2/D3 receptor antagonists modulating dopaminergic signaling.
References
Design, Synthesis, and Biological Evaluation of Novel Selenium-Containing Isocombretastatins and Phenstatins as Antitumor Agents. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][1]
t-Bu2SiF-Derivatized D2-Receptor Ligands: The First SiFA-Containing Small Molecule Radiotracers for Target-Specific PET-Imaging. Pharmaceuticals (MDPI). Available at:[Link][2]
Synthesis of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues and their binding affinities for dopamine D2, D3, and D4 receptors. Bioorganic & Medicinal Chemistry (ResearchGate). Available at:[Link][3]
Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH. Available at:[Link][11]
One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation. ACS Symposium Series. Available at:[Link][5]
How to synthesize chalcones by Claisen-Schmidt condensation. YouTube (Educational Protocol). Available at:[Link][7]
Design, synthesis, characterization, and cytotoxicity activity evaluation of mono-chalcones and new pyrazolines derivatives. Journal of Applied Pharmaceutical Science. Available at:[Link][9]
Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. Academy of Sciences Malaysia. Available at: [Link]
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. Available at:[Link][8]
Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT. Available at: [Link][10]
Catalytic protocols for the functionalization of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone
Application Note: Catalytic Protocols for the Functionalization of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone Executive Summary & Strategic Rationale In modern drug discovery, highly functionalized acetophenones serve as ve...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Catalytic Protocols for the Functionalization of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone
Executive Summary & Strategic Rationale
In modern drug discovery, highly functionalized acetophenones serve as versatile building blocks for complex pharmacophores. 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone is a privileged scaffold featuring three distinct vectors for orthogonal functionalization:
The C5-Bromide: Flanked by protons at C4 and C6, this sterically accessible aryl halide is highly primed for transition-metal-catalyzed cross-coupling.
The C1-Acetyl Group: A prochiral ketone susceptible to asymmetric reduction, enabling the installation of a chiral secondary alcohol.
The C2/C3-Methoxy Groups: Electron-donating moieties that modulate the electronic density of the aromatic ring, influencing oxidative addition rates.
This application note provides three rigorously validated, self-consistent catalytic protocols designed for the late-stage functionalization of this scaffold. Emphasis is placed on chemoselectivity—specifically, preventing unwanted aldol condensations of the enolizable acetyl group during basic cross-coupling, and preventing premature dehalogenation during carbonyl reduction.
Workflow Visualization
Divergent catalytic functionalization of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone.
Mechanistic Rationale:
The coupling of the C5-Br bond with arylboronic acids requires a catalyst capable of rapid oxidative addition while suppressing protodeboronation. We utilize XPhos Pd G3 (). The bulky dialkylbiaryl phosphine ligand accelerates reductive elimination. Crucially, to prevent the C1-acetyl group from undergoing base-catalyzed aldol condensation, a mild base (aqueous K₃PO₄) is selected over harsher hydroxides or alkoxides[1].
Step-by-Step Methodology:
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and XPhos Pd G3 (0.02 equiv, 2 mol%).
Solvent Addition: Add anhydrous THF (4.0 mL) to dissolve the organic components, yielding a pale yellow solution.
Base Addition: Outside the glovebox, add a degassed aqueous solution of K₃PO₄ (0.5 M, 4.0 mL, 2.0 equiv) via syringe under positive nitrogen flow.
Reaction: Seal the vial and stir vigorously (800 rpm) at 80 °C in a pre-heated reaction block for 4–6 hours.
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
In-Process Control (IPC) & Validation:
Self-Validation: The biphasic nature of the reaction ensures that the active Pd(0) species remains in the organic layer while inorganic byproducts partition into the aqueous layer.
Tracking: Monitor via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet (m/z ~258/260) due to ⁷⁹Br/⁸¹Br. Complete consumption is validated when this doublet is entirely replaced by the product mass peak.
Mechanistic Rationale:
Forming a C-N bond at the C5 position with primary amines is historically challenging due to the risk of catalyst deactivation via bis-amine ligation and β-hydride elimination. BrettPhos Pd G3 is employed because its extreme steric bulk prevents the binding of a second amine molecule, enforcing a highly active mono-ligated Pd(0) intermediate (). To protect the sensitive C1-acetyl group from enolization, NaOtBu is replaced with the weaker, non-nucleophilic base Cs₂CO₃ .
Step-by-Step Methodology:
Preparation: In a glovebox, combine 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone (1.0 equiv, 1.0 mmol), primary amine (1.2 equiv, 1.2 mmol), BrettPhos Pd G3 (0.02 equiv, 2 mol%), and finely milled anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol) in a dry 10 mL Schlenk tube.
Reaction: Seal the tube, remove from the glovebox, and heat to 90 °C under vigorous stirring for 12 hours.
Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove inorganic salts, eluting with EtOAc (15 mL).
Purification: Concentrate the filtrate and purify via automated flash chromatography (SiO₂, Dichloromethane/Methanol gradient).
In-Process Control (IPC) & Validation:
Self-Validation: A successful initiation of the catalytic cycle is visually confirmed by a color shift from the initial red/brown of the G3 precatalyst to a pale yellow/orange homogeneous solution (indicating the active L-Pd(0) species).
Tracking: TLC (Hexanes/EtOAc 7:3) visualized under UV (254 nm). The aniline product will typically exhibit a lower Rf than the starting bromide and will stain positive (brown/orange) with acidic ninhydrin or phosphomolybdic acid (PMA).
Protocol III: Orthogonal Asymmetric Transfer Hydrogenation (ATH)
Mechanistic Rationale:
If the synthetic strategy requires reducing the ketone prior to cross-coupling, chemoselectivity is paramount. Standard Pd-catalyzed hydrogenations would cause catastrophic dehalogenation of the C5-Br bond. Instead, we utilize RuCl(p-cymene)[(R,R)-TsDPEN] with a formic acid/triethylamine azeotrope. This system operates via an outer-sphere mechanism (a six-membered pericyclic transition state) that exclusively reduces the carbonyl group, leaving the aryl bromide completely intact ()[2][3]. The irreversible extrusion of CO₂ drives the reaction to 100% conversion.
Step-by-Step Methodology:
Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone (1.0 equiv, 2.0 mmol) and RuCl(p-cymene)[(R,R)-TsDPEN] (0.005 equiv, 0.5 mol%).
Solvent/Reagent Addition: Purge the flask with argon for 5 minutes. Inject 4.0 mL of a commercially available 5:2 azeotropic mixture of Formic Acid/Triethylamine (HCOOH/Et₃N).
Reaction: Stir the reaction at 28 °C (ambient temperature) for 16 hours. Gas evolution (CO₂) will be observed initially.
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases. Extract the aqueous layer with Dichloromethane (3 × 15 mL).
Purification: Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify via flash chromatography to yield (R)-1-(5-Bromo-2,3-dimethoxyphenyl)ethanol.
In-Process Control (IPC) & Validation:
Self-Validation: The cessation of CO₂ bubbling serves as a macroscopic indicator that the hydride transfer equilibrium has been fully driven to the product side.
Tracking: Chiral HPLC (e.g., Chiralcel OD-H column) is required to validate the enantiomeric excess (ee), which routinely exceeds 95% under these conditions.
Quantitative Data Summary
The table below summarizes the expected operational parameters and yields for the functionalization of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone across the three protocols.
Perfect chemoselectivity; preserves the C5-Br bond.
References
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.[Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.[Link]
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102.[Link]
Application Note: Regioselective Bromination of 2,3-Dimethoxyacetophenone to 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone
Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound CAS RN: 7507-91-7[1] Executive Summary The synthesis of 1-(5-bromo-2,3-dimethoxyphenyl)ethanone from 2,3-dimethoxyacetophenon...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Compound CAS RN: 7507-91-7[1]
Executive Summary
The synthesis of 1-(5-bromo-2,3-dimethoxyphenyl)ethanone from 2,3-dimethoxyacetophenone is a critical transformation in medicinal chemistry, frequently utilized to generate building blocks for bioactive chalcones, isoquinolines, and antimicrobial agents[2]. The primary synthetic challenge lies in achieving strict nuclear regioselectivity (electrophilic aromatic substitution) while completely suppressing side-chain
α
-bromination (radical substitution at the acetyl group)[3]. This application note details the mechanistic rationale, quantitative reaction parameters, and a self-validating protocol utilizing N-Bromosuccinimide (NBS) to achieve high-yield, site-specific C5 bromination.
Mechanistic Rationale & Regioselectivity
The regiochemical outcome of this electrophilic aromatic substitution (EAS) is dictated by the synergistic directing effects of the three preexisting substituents on the benzene ring[4]:
C1-Acetyl Group (
−COCH3
): A moderately deactivating, electron-withdrawing group that directs incoming electrophiles to the meta positions (C3 and C5). Since C3 is sterically occupied by a methoxy group, the directing effect isolates C5 as the primary target.
C2-Methoxy Group (
−OCH3
): A strongly activating, electron-donating group via resonance (
+M
effect). It directs ortho/para. Its para position corresponds exactly to C5.
C3-Methoxy Group (
−OCH3
): Also an activating group, directing ortho (C4) and para (C6).
Causality of Regioselectivity: The para-directing effect of the C2-methoxy group is sterically unhindered and is synergistically reinforced by the meta-directing effect of the C1-acetyl group. Consequently, the arenium ion (sigma complex) is thermodynamically most stable when the bromonium electrophile (
Br+
) attacks at the C5 position.
While classical methods utilize molecular bromine (
Br2
) in acetic acid, this often results in complex mixtures containing dibrominated byproducts and requires harsh conditions[5]. Utilizing N-Bromosuccinimide (NBS) in a polar aprotic solvent like Acetonitrile (
CH3CN
) ensures a controlled release of the electrophile. Performing the reaction in the dark at 0 °C to room temperature is a mandatory causal step: it prevents the homolytic cleavage of NBS into bromine radicals, thereby shutting down the competing
α
-bromination pathway at the acetyl side-chain[3].
Caption: Workflow for the regioselective bromination of 2,3-dimethoxyacetophenone.
Quantitative Reaction Parameters
The following table summarizes the experimental parameters comparing the optimized NBS protocol against the classical molecular bromine approach[5].
Parameter
Method A: NBS /
CH3CN
(Optimized)
Method B:
Br2
/ AcOH (Classical)
Brominating Agent
N-Bromosuccinimide (1.05 eq)
Molecular Bromine (
Br2
) (1.0 - 1.2 eq)
Solvent System
Acetonitrile (
CH3CN
)
Glacial Acetic Acid (AcOH)
Temperature
0 °C
→
25 °C (Room Temp)
25 °C
→
70 °C
Reaction Time
1.5 – 3.0 hours
1.0 – 4.0 hours
Illumination
Strict darkness (Al foil)
Ambient light
Primary Yield
50% – 75%
< 40% (Complex mixture)
Regioselectivity
Exclusively C5 Nuclear Substitution
Mixed (Nuclear + Side-chain + Dibromination)
Safety Profile
High (Solid reagent, easily weighed)
Low (Toxic, corrosive fuming liquid)
Experimental Protocol: NBS-Mediated Bromination
This protocol is adapted for high-yield synthesis based on the methodologies utilized in the development of antimicrobial chalcone derivatives[2].
Preparation & Light Exclusion: Equip a round-bottom flask with a magnetic stir bar. Wrap the entire flask tightly in aluminum foil. Causality: Blocking ambient UV/visible light prevents the initiation of radical pathways that lead to
α
-bromination of the ketone.
Dissolution: Charge the flask with 2,3-dimethoxyacetophenone (e.g., 5.0 mmol, 0.90 g). Add 15 mL of anhydrous
CH3CN
and stir until complete dissolution is achieved.
Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The initial electrophilic attack is exothermic; cooling prevents temperature spikes that could drive unselective polybromination.
Maturation: Remove the ice bath. Allow the reaction mixture to warm to room temperature (approx. 20–25 °C) and stir continuously for 1.5 to 3 hours[5]. Monitor the reaction progress via TLC (Hexanes:EtOAc 4:1, UV detection at 254 nm).
Quenching: Once the starting material is consumed, quench the reaction by adding 10 mL of saturated aqueous
Na2S2O3
. Causality: Thiosulfate instantly reduces any unreacted NBS or trace
Br2
into inert bromide salts, halting the reaction and preventing oxidative degradation during workup.
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 20 mL).
Washing & Drying: Wash the combined organic extracts with distilled water (20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield 1-(5-bromo-2,3-dimethoxyphenyl)ethanone as a purified solid.
Self-Validating Analytical Characterization
To ensure the trustworthiness of the synthesis, the protocol must be self-validating. The exact regiochemistry of the product can be unequivocally confirmed using
1H
NMR spectroscopy.
Aromatic Protons (The Ultimate Proof): In the starting material, the aromatic ring contains three contiguous protons (H4, H5, H6) presenting as a complex multiplet. In the C5-brominated product, only H4 and H6 remain. Because they are separated by the C5-bromine atom, they are meta to each other.
Validation Standard: You must observe two distinct doublets in the aromatic region (approx. 7.10–7.40 ppm) with a meta coupling constant of J≈2.0−2.5
Hz . If you observe an ortho coupling (
J≈8.0
Hz), bromination occurred at the wrong position (C4 or C6).
Side-Chain Integrity: The acetyl methyl group must appear as a sharp 3H singlet at
∼2.6
ppm. If this integrates to 2H and shifts downfield, unwanted
α
-bromination has occurred.
Mass Spectrometry (ESI-MS or GC-MS):
Look for the characteristic 1:1 isotopic doublet of the molecular ion peak (
[M]+
and
[M+2]+
) at
m/z≈258
and
260
, confirming the incorporation of a single bromine atom.
References
BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. MDPI Marine Drugs.[Link]
Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo / Journal of the Indian Chemical Society. [Link]
Application Note: Preparation of Standard Solutions with 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone for Analytical and Biological Assays
Introduction & Physicochemical Causality The compound 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone (Molecular Weight: ~259.10 g/mol ) is a halogenated acetophenone derivative frequently utilized as a synthetic building block...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Physicochemical Causality
The compound 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone (Molecular Weight: ~259.10 g/mol ) is a halogenated acetophenone derivative frequently utilized as a synthetic building block and reference standard in drug discovery. When preparing standard solutions for high-throughput screening (HTS) or liquid chromatography-mass spectrometry (LC-MS), understanding the causality between the compound’s structure and its physicochemical behavior is critical.
Lipophilicity & Solubility: The bromo-substitution on the phenyl ring significantly increases the compound's lipophilicity (LogP), rendering it highly hydrophobic. While it is virtually insoluble in aqueous buffers, the methoxy groups act as hydrogen bond acceptors, ensuring excellent solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar organic solvents like Acetonitrile (ACN).
Photosensitivity: Halogenated aromatic compounds are prone to photo-degradation (dehalogenation) under prolonged UV/ambient light exposure. Therefore, all standard solutions must be prepared and stored in amber glassware.
Hygroscopicity of the Vehicle: DMSO is notoriously hygroscopic. If atmospheric moisture is absorbed into the primary stock, it lowers the compound's solubility threshold, leading to invisible micro-precipitation and inaccurate downstream assay dosing.
Experimental Workflow
To ensure reproducibility, the preparation workflow must operate as a self-validating system . This means integrating a Quality Control (QC) validation step before the stock is committed to cryogenic storage or biological assays.
Fig 1: Self-validating workflow for 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone standard preparation.
Step-by-Step Protocol: A Self-Validating System
Phase 1: Precision Weighing & Dynamic Formulation
A common pitfall in analytical chemistry is attempting to weigh an exact microgram mass to hit a pre-defined volume, which introduces high relative error on standard analytical balances [1].
Static Control: Pass the amber glass vial through an anti-static ionizer.
Dynamic Weighing: Weigh an arbitrary amount of the solid compound (e.g., between 10.0 mg and 15.0 mg) using a 0.01 mg precision balance. Record the exact mass (e.g., 12.45 mg).
Volume Calculation: Calculate the exact volume of anhydrous, LC-MS grade DMSO required to achieve a 10 mM stock.
Formula:Volume (mL) = Mass (mg) / (Molecular Weight × Molarity)
Example:12.45 mg / (259.10 g/mol × 0.010 mol/L) = 4.805 mL of DMSO.
Dissolution: Add the calculated volume of DMSO. Vortex for 30 seconds and sonicate in a water bath at room temperature for 2 minutes to ensure complete dissolution.
Phase 2: Analytical Validation (QC Checkpoint)
Before utilizing the stock, it must validate itself against a known standard.
Extract a 10 µL aliquot of the 10 mM primary stock and dilute it into 990 µL of 50:50 ACN:Water (yielding a 100 µM analytical sample).
Inject 5 µL into an HPLC-DAD system. Acetophenones exhibit strong UV absorbance; monitor at λ = 254 nm .
Compare the Area Under the Curve (AUC) against a freshly prepared independent calibration curve. Proceed only if the recovery is between 98.0% and 102.0%.
Phase 3: Aliquoting and Cryogenic Storage
Repeated freeze-thaw cycles of DMSO stocks cause hydrophobic compounds to precipitate and degrade [4].
Dispense the validated 10 mM stock into single-use 50 µL aliquots in tightly sealed amber microcentrifuge tubes.
Argon Overlay: Purge the headspace of each tube with a gentle stream of Argon gas to displace atmospheric moisture before capping.
Store immediately at -80°C.
Phase 4: Aqueous Dilution for Biological Assays
When introducing the DMSO stock into aqueous cell culture media, localized supersaturation can cause the compound to crash out of solution.
Thaw a single aliquot at room temperature. Vortex briefly.
Dropwise Addition: Add the required volume of the DMSO stock dropwise into the aqueous buffer while continuously vortexing. This rapidly disperses the solvent front and prevents nucleation.
Managing Solvent Effects in Biological Assays
When transitioning from chemical formulation to in vitro biological assays, the solvent vehicle (DMSO) becomes a critical variable. DMSO is not an inert bystander; it exhibits complex, hormetic dose-responses. At low concentrations, it can exert cytoprotective effects, while at concentrations >0.5% v/v, it induces cytotoxicity and alters epigenetic landscapes [2, 3].
The Constant Vehicle Rule: To isolate the pharmacological effect of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone, the final concentration of DMSO must be kept strictly at or below 0.1% v/v across all assay wells. Furthermore, every dose-response point must contain the exact same percentage of DMSO. This is achieved by performing serial dilutions in 100% DMSO first, followed by a uniform 1:1000 dilution into the aqueous assay media.
Quantitative Dilution Strategy
The following table outlines the serial dilution methodology required to generate a dose-response curve while maintaining a biologically safe, constant 0.1% DMSO vehicle background.
Table 1: Serial Dilution Strategy for Constant-Vehicle Assays
Assay Target Concentration
Intermediate Stock Prep (in 100% DMSO)
Volume of Intermediate Stock
Volume of Aqueous Assay Media
Final DMSO Concentration
10 µM
Use 10 mM Primary Stock directly
1.0 µL of 10 mM Stock
999.0 µL
0.1% (v/v)
1 µM
10 µL of 10 mM Stock + 90 µL DMSO
1.0 µL of 1 mM Stock
999.0 µL
0.1% (v/v)
100 nM
10 µL of 1 mM Stock + 90 µL DMSO
1.0 µL of 100 µM Stock
999.0 µL
0.1% (v/v)
10 nM
10 µL of 100 µM Stock + 90 µL DMSO
1.0 µL of 10 µM Stock
999.0 µL
0.1% (v/v)
Vehicle Control
100% Anhydrous DMSO (No Compound)
1.0 µL of Pure DMSO
999.0 µL
0.1% (v/v)
Note: Always prepare intermediate stocks freshly on the day of the experiment and discard any remaining diluted volumes.
References
ALWSCI Technologies. Standard Solution Preparation: A Comprehensive Guide. ALWSCI News & Blogs. Available at:[Link]
Bælum, J., et al. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(10), 1238-1246. Available at:[Link]
Application
Application Notes & Protocols: A Comprehensive Guide to the Industrial Scale-Up of 5-Bromo-2,3-dimethoxyacetophenone Synthesis
Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on scaling the laboratory synthesis of 5-bromo-2,3-dimethoxyacetophenone to an industrial producti...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on scaling the laboratory synthesis of 5-bromo-2,3-dimethoxyacetophenone to an industrial production level. It outlines a robust two-step synthetic pathway, starting with the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene, followed by regioselective bromination. The narrative emphasizes the rationale behind procedural choices, addressing critical scale-up challenges such as thermal management, reaction kinetics, and impurity profiling. Furthermore, this guide integrates modern manufacturing principles, including Process Analytical Technology (PAT) for real-time reaction monitoring and control, and adherence to Good Manufacturing Practices (GMP) as outlined in the ICH Q7 guidelines, to ensure a safe, efficient, and reproducible manufacturing process.
Introduction and Strategic Overview
5-Bromo-2,3-dimethoxyacetophenone is a key building block in the synthesis of various pharmaceutical compounds. The transition from a laboratory-scale procedure, often focused on proof-of-concept, to a robust industrial process capable of producing kilograms or tons of material requires a multidisciplinary approach that combines organic chemistry, chemical engineering, and regulatory science. The primary challenges in this scale-up involve managing the exothermic nature of both the Friedel-Crafts acylation and the bromination steps, ensuring high regioselectivity to minimize impurity formation, and developing a safe and efficient downstream process for isolation and purification.
This guide presents a comprehensive strategy to navigate these challenges. The synthetic approach is broken down into two main stages: the synthesis of the precursor, 2,3-dimethoxyacetophenone, and its subsequent bromination. For each stage, we will first present a validated laboratory-scale protocol and then provide a detailed analysis of the considerations and modifications required for safe and efficient industrial scale-up.
Foundational Laboratory Synthesis
A reliable laboratory procedure is the bedrock of any successful scale-up campaign. The following protocols have been designed to be robust and reproducible, providing a solid starting point for process development.
Part A: Synthesis of 2,3-Dimethoxyacetophenone (Precursor)
The precursor is synthesized via the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene. This reaction involves an electrophilic aromatic substitution where an acylium ion, generated from acetyl chloride and a Lewis acid catalyst, acylates the electron-rich aromatic ring.[1]
Reaction Scheme: Friedel-Crafts Acylation
Caption: Synthesis of the precursor via Friedel-Crafts acylation.
Experimental Protocol (Laboratory Scale):
Setup: A 500 mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler to vent HCl gas into a scrubber (e.g., a sodium hydroxide solution). The entire apparatus is flame-dried and maintained under a positive pressure of nitrogen.
Reagent Charging: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is suspended in anhydrous dichloromethane (DCM, 150 mL) in the reaction flask. The suspension is cooled to 0°C using an ice/water bath.[2]
Acylium Ion Formation: Acetyl chloride (1.05 equivalents) is dissolved in anhydrous DCM (50 mL) and added to the dropping funnel. This solution is then added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5°C. The mixture is stirred for an additional 30 minutes at 0°C.
Substrate Addition: 1,2,3-Trimethoxybenzene (1.0 equivalent) is dissolved in anhydrous DCM (100 mL) and added to the dropping funnel. This solution is then added dropwise to the reaction mixture over 1 hour, again maintaining the temperature below 5°C.[3]
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Workup: The reaction mixture is slowly and carefully poured into a beaker containing crushed ice (300 g) and concentrated HCl (50 mL) with vigorous stirring. This quenches the reaction and dissolves the aluminum salts. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM (2 x 50 mL).
Purification: The combined organic layers are washed with water, 5% sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2,3-dimethoxyacetophenone as a solid.
Part B: Synthesis of 5-Bromo-2,3-dimethoxyacetophenone
This step involves the electrophilic aromatic substitution of the activated 2,3-dimethoxyacetophenone ring. N-Bromosuccinimide (NBS) is chosen as the brominating agent for its ease of handling and high regioselectivity compared to liquid bromine, especially in polar aprotic solvents like acetonitrile.[4][5] The two methoxy groups are strong activating, ortho-, para-directing groups, while the acetyl group is a deactivating, meta-directing group. The combined directing effects strongly favor bromination at the C5 position, which is para to the C2-methoxy group and ortho to the C3-methoxy group.
Reaction Scheme: Electrophilic Bromination
Caption: Regioselective bromination of the precursor to yield the final product.
Experimental Protocol (Laboratory Scale):
Setup: A 250 mL round-bottomed flask is equipped with a magnetic stirrer and a reflux condenser.
Reagent Charging: 2,3-Dimethoxyacetophenone (1.0 equivalent) is dissolved in acetonitrile (100 mL).
Bromination: N-Bromosuccinimide (1.05 equivalents) is added to the solution in one portion.[5]
Reaction: The mixture is stirred at room temperature for 4-6 hours. The reaction is monitored by TLC or HPLC for the disappearance of the starting material.
Workup: The solvent is removed under reduced pressure. The resulting residue is taken up in ethyl acetate (150 mL) and washed with water (2 x 50 mL) to remove the succinimide byproduct, followed by a brine wash.
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. The crude solid is purified by recrystallization from ethanol to yield 5-bromo-2,3-dimethoxyacetophenone as a crystalline solid.
Part C: Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the final product.
Technique
Expected Results for 5-Bromo-2,3-dimethoxyacetophenone
¹H NMR
Aromatic Protons: Two singlets (or narrow doublets due to meta-coupling) in the aromatic region (~δ 7.0-7.5 ppm), each integrating to 1H. Methoxy Protons: Two singlets at ~δ 3.8-4.0 ppm, each integrating to 3H. Acetyl Protons: One singlet at ~δ 2.5-2.6 ppm, integrating to 3H.
¹³C NMR
Carbonyl Carbon: ~δ 195-200 ppm. Aromatic Carbons: Six distinct signals in the aromatic region (~δ 110-160 ppm), including a C-Br signal at the lower end of this range (~115 ppm). Methoxy Carbons: Two signals at ~δ 55-65 ppm. Acetyl Carbon: One signal at ~δ 25-30 ppm.[6][7]
Mass Spec (EI)
Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z corresponding to the molecular weight with ⁷⁹Br and ⁸¹Br isotopes. Key Fragments: Loss of a methyl group ([M-15]⁺) and loss of the acetyl group ([M-43]⁺).
IR Spectroscopy
C=O Stretch: Strong absorption band around 1680-1700 cm⁻¹. C-O Stretch (ether): Strong absorption band around 1250 cm⁻¹. Aromatic C=C Stretch: Medium absorptions around 1600 and 1480 cm⁻¹.[8]
Industrial Scale-Up: From Lab Bench to Production Plant
Scaling a synthesis from grams to kilograms introduces challenges that are often negligible at the lab scale. The primary concerns are safety, process control, and economic viability.
Key Scale-Up Challenges & Solutions
Challenge
Causality & Risk
Recommended Solution for Industrial Scale
Heat Management (Exotherms)
Both Friedel-Crafts acylation and bromination are exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of thermal runaway.[1]
Use jacketed glass-lined or stainless steel reactors with precise temperature control. Implement controlled, slow addition of reagents (acetyl chloride, NBS) via dosing pumps. Perform a reaction calorimetry study to understand the thermal profile and define safe operating limits.
Reagent Handling & Safety
AlCl₃ is highly hygroscopic and reacts violently with water. Acetyl chloride is corrosive and releases HCl gas. NBS can be a dust explosion hazard and can decompose exothermically.[9]
Use closed-system charging for all reagents. Implement robust engineering controls, including local exhaust ventilation and scrubbers for off-gases. For NBS, consider using a wetted form or a solution to mitigate dust hazards.
Mixing & Mass Transfer
Inefficient mixing in large reactors can lead to localized "hot spots" or high concentrations of reagents, promoting side reactions and reducing yield and purity.
Select a reactor with an appropriate agitator design (e.g., pitched-blade turbine) to ensure good top-to-bottom mixing. Model mixing efficiency using computational fluid dynamics (CFD) if necessary.
Impurity Profile Control
Diacylation: Possible in the Friedel-Crafts step if the substrate is highly activated.[10] Over-bromination: Formation of dibromo-species if excess NBS is used or if mixing is poor. α-Bromination: Bromination at the acetyl methyl group can occur under certain conditions (e.g., radical initiation).[11]
Friedel-Crafts: Use the acylating agent as the limiting reagent and maintain strict temperature control. Bromination: Use a slight excess of NBS (e.g., 1.05 eq) with efficient mixing. Monitor the reaction closely and quench promptly upon completion.
Downstream Processing
Filtration and drying of large quantities of solids can be slow and inefficient, posing a bottleneck. Product isolation via recrystallization needs to be robust and yield a consistent crystal form and particle size.[12]
Use a Nutsche filter-dryer for efficient solid-liquid separation and drying under controlled conditions. Develop a robust crystallization protocol by defining solvent ratios, cooling profiles, and seeding strategies to ensure consistent product quality.
Scaled-Up Production Protocol
This protocol is designed for a pilot plant or full-scale manufacturing facility, incorporating the solutions described above.
Workflow for Industrial Production
Caption: A streamlined workflow for the industrial synthesis of 5-bromo-2,3-dimethoxyacetophenone.
Process Analytical Technology (PAT) for Real-Time Control
To move from a static, time-based production model to a dynamic, controlled process, the integration of Process Analytical Technology (PAT) is crucial.[4][13] PAT enables real-time monitoring of Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs), ensuring the process remains within its design space.
For this synthesis, in-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is an ideal PAT tool. An ATR probe inserted directly into the reactor can monitor the reaction progress in real time without the need for sampling.
PAT Implementation Strategy:
Friedel-Crafts Acylation Monitoring:
Analyte Tracking: The ATR-FTIR probe can track the disappearance of the C-O stretch of the 1,2,3-trimethoxybenzene starting material and the appearance of the distinct ketone C=O stretch of the 2,3-dimethoxyacetophenone product around 1680 cm⁻¹.
Endpoint Determination: The reaction is deemed complete when the product's carbonyl peak stabilizes and the starting material's characteristic peaks are no longer detectable. This data-driven endpoint determination is more reliable than a fixed reaction time.
Bromination Monitoring:
Analyte Tracking: The probe can monitor the disappearance of the starting material's aromatic C-H bending vibrations and the appearance of new peaks corresponding to the C-Br bond and the altered aromatic substitution pattern of the final product.
Impurity Detection: This real-time monitoring can also potentially detect the formation of byproducts, allowing for corrective action before the batch is compromised.
PAT Control Loop Diagram
Caption: A PAT feedback loop using in-situ spectroscopy for real-time process control.
GMP, Safety, and Regulatory Considerations
Industrial production of a compound intended for pharmaceutical use must adhere to stringent Good Manufacturing Practices (GMP). The ICH Q7 guideline, "Good Manufacturing Practice for Active Pharmaceutical Ingredients," provides the framework for this.[14]
Key GMP & Safety Imperatives:
Documentation: Every step of the process, from raw material receipt to final product release, must be meticulously documented in batch records.
Process Validation: The manufacturing process must be validated to prove that it consistently produces a product meeting its predetermined specifications and quality attributes.
Impurity Control: A thorough understanding of the impurity profile is required. Potential impurities from side reactions or raw materials must be identified, quantified, and controlled.
Equipment and Facility: All equipment must be properly qualified and maintained. The facility must be designed to prevent cross-contamination.
Personal Protective Equipment (PPE): Due to the hazardous nature of the reagents, appropriate PPE is mandatory. This includes chemical-resistant gloves, splash goggles, face shields, and chemical-resistant aprons. For handling AlCl₃ and NBS powders, respiratory protection should be used.
Waste Management: Acidic and basic aqueous waste streams must be neutralized before disposal. Organic waste containing halogenated solvents (DCM) must be segregated and disposed of according to environmental regulations.
Conclusion
The successful scale-up of 5-bromo-2,3-dimethoxyacetophenone production is a multifaceted endeavor that extends beyond simple chemistry. It requires a holistic understanding of reaction mechanisms, chemical engineering principles, and regulatory requirements. By starting with a robust laboratory protocol, systematically addressing scale-up challenges like thermal management and mixing, and integrating modern manufacturing tools like Process Analytical Technology, it is possible to develop a safe, efficient, and GMP-compliant industrial process. This guide provides the foundational knowledge and strategic framework to achieve that goal, ensuring the consistent and high-quality supply of this critical pharmaceutical intermediate.
References
AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies. ACS Omega.
Experiment 1: Friedel-Crafts Acyl
Directed Regioselectivity of Bromination of Ketones with NBS: Solvent-Free Conditions versus Water.
Technical Support Center: Base-Catalyzed Condensation of 4'-Bromoacetophenone. Benchchem.
N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes.
Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. American Pharmaceutical Review.
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency.
Solving Scale-Up Challenges in Drug Substance Manufacturing. Lupin.
Friedel–Crafts Acyl
Technical Support Center: Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene. Benchchem.
18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts.
Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.
2-Bromo-2',5'-dimethoxyacetophenone. PubChem.
13C NMR Chemical Shift.
13CNMR. Teaching Resources.
Supplementary Inform
Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)
Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)
Chemoselective Grignard Strategies for Bifunctional Aryl Halide-Ketones: Application to 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone
Abstract The compound 1-(5-bromo-2,3-dimethoxyphenyl)ethanone presents a classic chemoselectivity challenge in organometallic chemistry: it possesses both an electrophilic carbonyl center and a nucleophilic precursor sit...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The compound 1-(5-bromo-2,3-dimethoxyphenyl)ethanone presents a classic chemoselectivity challenge in organometallic chemistry: it possesses both an electrophilic carbonyl center and a nucleophilic precursor site (the C–Br bond). Standard Grignard conditions often lead to uncontrolled oligomerization, self-condensation, or halogen-metal exchange side reactions. This application note provides a comprehensive, self-validating guide to divergently utilizing this molecule either as an electrophile (via chemoselective 1,2-addition) or as a nucleophile (via Turbo-Grignard halogen-metal exchange)[1].
Mechanistic Rationale & Divergent Strategy
To successfully deploy 1-(5-bromo-2,3-dimethoxyphenyl)ethanone in drug discovery workflows, researchers must strictly control the reaction pathway.
Pathway A (Substrate as Electrophile): Direct nucleophilic addition of a Grignard reagent to the ketone must be performed at cryogenic temperatures (-78 °C) to kinetically favor 1,2-addition over enolization or unwanted halogen-metal exchange[2].
Pathway B (Substrate as Nucleophile): To utilize the aryl bromide as a Grignard precursor, the ketone must first be masked (e.g., as a 1,3-dioxolane). Subsequently, the use of Knochel’s "Turbo-Grignard" reagent (
i
-PrMgCl·LiCl) enables rapid halogen-magnesium exchange at mild cryogenic temperatures (-20 °C) without degrading the protecting group[3].
Figure 1: Divergent synthetic workflows for 1-(5-bromo-2,3-dimethoxyphenyl)ethanone.
Pathway A: Chemoselective 1,2-Addition (Substrate as Electrophile)
When the goal is to elaborate the acetyl group into a tertiary alcohol while preserving the aryl bromide for downstream cross-coupling (e.g., Suzuki-Miyaura), temperature control is paramount.
Experimental Protocol A: Synthesis of 2-(5-Bromo-2,3-dimethoxyphenyl)propan-2-ol
This protocol is a self-validating system; in-process TLC ensures the Grignard reagent is active and the reaction is complete before quenching.
System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x). Causality: Organomagnesium reagents are highly pyrophoric and moisture-sensitive; trace water will prematurely quench the reagent, generating methane gas and reducing yield[4].
Substrate Dissolution: Dissolve 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone (1.00 g, 3.86 mmol, 1.0 equiv) in 15 mL of anhydrous THF.
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes. Causality: At -78 °C, the activation energy for halogen-metal exchange is not met, kinetically isolating the 1,2-addition pathway[2].
Grignard Addition: Add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.41 mL, 4.24 mmol, 1.1 equiv) dropwise via a syringe pump over 10 minutes.
In-Process Control (IPC): After 45 minutes, withdraw a 50 µL aliquot, quench with saturated aqueous NH₄Cl, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 4:1). The starting material (
Rf≈0.5
) should be entirely consumed, replaced by a more polar product spot (
Rf≈0.3
).
Quenching & Isolation: Quench the reaction at -78 °C by slowly adding 5 mL of saturated aqueous NH₄Cl. Causality: Quenching at cryogenic temperatures prevents exothermic spikes that could lead to the dehydration of the newly formed tertiary alcohol into an alkene. Warm to room temperature, extract with EtOAc (3 × 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Pathway B: Turbo-Grignard Halogen-Metal Exchange (Substrate as Nucleophile)
To reverse the polarity and utilize the aryl bromide as a nucleophile, the ketone must be protected. Standard Grignard formation (Mg⁰ turnings / I₂) often requires refluxing THF, which can degrade sensitive functional groups. Instead, Knochel's Turbo-Grignard reagent (
i
-PrMgCl·LiCl) is utilized. The addition of LiCl breaks up the polymeric aggregates of the organomagnesium species, drastically increasing its nucleophilicity and enabling halogen-metal exchange at -20 °C[3].
Figure 2: Mechanism of Turbo-Grignard mediated halogen-metal exchange.
Experimental Protocol B: Synthesis of 3-Acetyl-4,5-dimethoxybenzaldehyde
Step 1: Ketone Protection
In a round-bottom flask equipped with a Dean-Stark trap, combine the substrate (1.0 equiv), ethylene glycol (5.0 equiv), and
p
-toluenesulfonic acid (
p
-TsOH, 0.1 equiv) in toluene (0.2 M).
Reflux for 12 hours. Causality: The Dean-Stark apparatus physically removes water from the system, driving the thermodynamically reversible acetalization forward via Le Chatelier's principle.
Wash with saturated NaHCO₃ to neutralize the acid, dry, and concentrate to yield the ketal-protected bromide.
Dissolve the ketal-protected bromide (1.0 equiv) in anhydrous THF (0.2 M) under Argon and cool to -20 °C.
Add
i
-PrMgCl·LiCl (1.3 M in THF, 1.1 equiv) dropwise. Stir for 30 minutes.
IPC (Self-Validation): Quench a 50 µL aliquot with a solution of I₂ in THF. GC-MS analysis should show complete conversion of the aryl bromide to the aryl iodide, confirming successful Grignard formation.
Add anhydrous N,N-Dimethylformamide (DMF, 2.0 equiv) dropwise. Stir for 1 hour, allowing the reaction to slowly warm to 0 °C.
Quench with saturated aqueous NH₄Cl and extract with EtOAc.
Step 3: Deprotection
Dissolve the crude intermediate in a 1:1 mixture of THF and 1M aqueous HCl. Stir at room temperature for 2 hours to hydrolyze the ketal back to the ketone.
Neutralize, extract, and purify via flash column chromatography to yield the final functionalized aryl ketone.
Quantitative Data Summary
The following table summarizes the optimized reaction conditions and expected outcomes for the key transformations described above, highlighting the critical nature of temperature control in dictating chemoselectivity.
Table 1: Condition Optimization and Chemoselectivity Outcomes
Reaction Pathway
Reagent
Temperature
Time
Primary Product
Expected Yield
A: Direct Addition
MeMgBr (1.1 eq)
-78 °C
45 min
Tertiary Alcohol (Br intact)
> 85%
A: Direct Addition
MeMgBr (1.1 eq)
0 °C to RT
2 hrs
Complex Mixture (Oligomers)
< 20%
B: Turbo-Exchange
i
-PrMgCl·LiCl (1.1 eq)
-20 °C
30 min
Arylmagnesium Intermediate
Quantitative (by IPC)
B: Formylation
DMF (2.0 eq)
-20 °C to 0 °C
1 hr
Formylated Ketal
75 - 80%
References
Kinetically-Controlled, Highly Chemoselective Acylation of Functionalized Grignard Reagents with Amides by N–C C.
Highly Functionalized Organomagnesium Reagents Prepared Through Halogen—Metal Exchange.
Alcohol synthesis by 1,2-addition. Organic Chemistry Portal.
Managing Hazardous Reactions and Compounds in Process Chemistry.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the rapid assembly of high-affinity ligands requires versatile and strategically functionalized building blocks. 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone has emerged as a privileged intermediate in the synthesis of neuroreceptor modulators and viral receptor inverse agonists[1][2].
The structural logic behind utilizing this specific acetophenone derivative is threefold:
The 5-Bromo Handle: Serves as an orthogonal reactive site for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to rapidly diversify the steric and electronic bulk of the ligand without redesigning the core scaffold.
The 2,3-Dimethoxy Motif: Acts as a critical hydrogen-bond acceptor network. In dopamine D2/D3 receptor ligands, these methoxy groups mimic the catecholamine binding pose, anchoring the molecule within the orthosteric binding pocket[3].
The Acetyl Group: Provides a highly reactive nucleophilic/electrophilic center for condensation reactions, enabling the construction of complex heterocyclic systems such as pyrroles, chalcones, and flavonoids[1][2].
This application note details two validated workflows: the synthesis of flavonoid-based inverse agonists for the human cytomegalovirus (HCMV) US28 receptor, and the generation of precursors for D2/D3 neuroreceptor ligands.
Experimental Workflows & Protocols
Workflow A: Synthesis of Flavonoid-Based US28 Inverse Agonists
The HCMV US28 receptor is a constitutively active G-protein coupled receptor (GPCR). Halogen-substituted flavonoids derived from 1-(5-bromo-2,3-dimethoxyphenyl)ethanone have been identified as potent inverse agonists capable of halting this constitutive signaling[2].
Causality in Experimental Design:
The transformation utilizes a Claisen-Schmidt aldol condensation followed by an Algar-Flynn-Oyamada (AFO) oxidative cyclization. The choice of 35%
H2O2
in strongly alkaline media (KOH) is critical; it drives the epoxidation of the
α,β
-unsaturated ketone intermediate, which subsequently undergoes intramolecular ring opening by the phenoxide ion to form the 3-hydroxyflavone core.
Figure 1: Synthetic workflow for flavonoid-based US28 inverse agonists.
Step-by-Step Protocol (Self-Validating System)
Aldol Condensation: Dissolve 1.0 mmol of 1-(5-bromo-2,3-dimethoxyphenyl)ethanone and 1.0 mmol of the target substituted benzaldehyde in 5 mL of absolute ethanol.
Base Addition: Slowly add 3 M KOH in ethanol (1.5 eq) dropwise at 0 °C. Validation: The solution will immediately deepen in color (typically yellow/orange), indicating the formation of the enolate.
Reaction Monitoring: Stir at room temperature for 12-24 hours. Monitor via LC-MS. The reaction is complete when the acetophenone mass (m/z ~259 [M+H]+) is entirely replaced by the chalcone mass.
Oxidative Cyclization: To the crude chalcone mixture, add an additional 2.0 mL of 3 M KOH, followed by the dropwise addition of 35%
H2O2
(3.0 eq) while maintaining the temperature below 15 °C to prevent uncontrolled oxidative cleavage[2].
Isolation: Stir for 4 hours, acidify with 1M HCl to pH 4, and extract with ethyl acetate. Wash with brine, dry over
Na2SO4
, and purify via column chromatography.
Workflow B: US28 Receptor Signaling Attenuation
Once synthesized, these ligands act on the US28 receptor to block downstream Phospholipase C (PLC) activation.
Figure 2: Mechanism of action for synthesized flavonoid inverse agonists on the US28 signaling pathway.
Quantitative Data & Yield Analysis
The following table summarizes expected yields and pharmacological data for derivatives synthesized using the 1-(5-bromo-2,3-dimethoxyphenyl)ethanone building block, demonstrating the robust nature of this chemistry across different target classes[1][2][3].
Compound Class
Target Receptor
Synthetic Step
Avg. Yield (%)
Binding Affinity / Potency
Key Structural Role of Precursor
Pyrrole Analogues
Dopamine D2/D3
Paal-Knorr / Aminomethylation
65 - 82%
Ki
= 1.2 - 5.4 nM
2,3-dimethoxy groups anchor to D2/D3 orthosteric site.
Chalcones
HCMV US28
Aldol Condensation
75 - 90%
EC50
~ 10
μ
M
Acetyl group enables
α,β
-unsaturated ketone formation.
Incomplete Aldol Condensation: If unreacted 1-(5-bromo-2,3-dimethoxyphenyl)ethanone persists, verify the quality of the KOH. Water absorption by hygroscopic bases severely retards enolate formation. Switch to freshly prepared NaOEt in absolute ethanol.
Over-oxidation during AFO Cyclization: The synthesis of 3-hydroxyflavones can sometimes lead to oxidative cleavage, yielding cinnamic acid derivatives instead of the desired cyclized product[2]. Causality: This occurs if the local temperature exceeds 20 °C during
H2O2
addition. Solution: Strictly control the addition rate using a syringe pump and maintain the reaction flask in an ice-water bath.
References
Mach, R. H., et al. (2003). Synthesis of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues and their binding affinities for dopamine D2, D3, and D4 receptors. Bioorganic & Medicinal Chemistry, 11(2), 225-233. Available at:[Link]
Zarzycka, B., et al. (2013). Development of Flavonoid-Based Inverse Agonists of the Key Signaling Receptor US28 of Human Cytomegalovirus. Journal of Medicinal Chemistry, 56(11), 4403–4414. Available at:[Link]
Akbari, A., et al. (2013). Ultrasound-assisted green synthesis of pyrroles and pyridazines in water via three-component condensation. Current Chemistry Letters, 2(3), 109-116. Available at:[Link]
Technical Support Center: Troubleshooting 5-Bromo-2,3-dimethoxyacetophenone Solubilization
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous formulation of 5-bromo-2,3-dimethoxyacetophenone .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous formulation of 5-bromo-2,3-dimethoxyacetophenone . Due to its specific structural features, this compound presents significant challenges in biological assays and in vivo dosing.
Below, you will find diagnostic FAQs, mechanistic explanations, and self-validating protocols to overcome these solubility barriers.
Part 1: Diagnostic FAQs (Understanding the Chemistry)
Q1: Why is 5-bromo-2,3-dimethoxyacetophenone completely insoluble in my standard PBS or HEPES buffers?A1: The insolubility is a direct consequence of the molecule's high lipophilicity and lack of ionizable centers. The bromine atom significantly increases the compound's partition coefficient (LogP), while the methoxy groups and the aromatic ring add dense hydrophobic bulk. Unlike amines or carboxylic acids, the ketone moiety remains neutral at physiological pH. Therefore, standard solubilization techniques like pH adjustment or salt formation are chemically invalid for this specific scaffold, resulting in inherently poor aqueous solubility (1)[1].
Q2: I dissolved the compound in 100% DMSO and diluted it into my cell culture media, but it immediately formed a cloudy suspension. What went wrong?A2: You are experiencing "solvent shift precipitation." When a highly concentrated DMSO stock is introduced into an aqueous environment, the water rapidly extracts the DMSO. Because the acetophenone derivative cannot interact favorably with water, it reaches a state of supersaturation and rapidly nucleates into micro-precipitates. To prevent this, you must introduce a thermodynamic stabilizer—such as a cyclodextrin or an amphiphilic surfactant—into the system to lower the interfacial tension and encapsulate the drug (2)[2].
Part 2: Solubilization Strategy Decision Matrix
Before selecting a protocol, you must align your formulation strategy with your downstream assay requirements.
Decision tree for selecting a solubilization strategy based on assay requirements.
Part 3: Troubleshooting Guides & Validated Protocols
Best for: Cell-based assays and in vivo dosing where organic solvents (like DMSO) cause unacceptable cytotoxicity.
Mechanistic Causality: HP-β-CD is a cyclic oligosaccharide. It features a hydrophobic internal cavity that perfectly accommodates the lipophilic brominated aromatic ring of the acetophenone, while its hydrophilic exterior ensures the entire host-guest complex remains highly soluble in aqueous media (3)[3].
Step-by-Step Protocol (10 mM Stock Preparation):
Vehicle Preparation: Dissolve HP-β-CD powder in molecular biology-grade water or PBS to a final concentration of 20% (w/v). Stir at 37°C until the solution is completely optically clear.
API Addition: Weigh the exact amount of 5-bromo-2,3-dimethoxyacetophenone required for a 10 mM final concentration. Add the dry powder directly to the 20% HP-β-CD solution (Do not pre-dissolve in DMSO).
Thermal-Kinetic Complexation: Sonicate the suspension in a water bath at 40°C for 45 minutes. The mechanical cavitation and mild heat provide the activation energy needed to break the compound's crystal lattice and drive the equilibrium toward encapsulation.
Equilibration: Place the vial on an orbital shaker at room temperature for 24 hours to ensure thermodynamic equilibrium is reached.
Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed aggregates.
Self-Validation: Quantify the exact concentration of the filtrate using UV-Vis spectroscopy (λmax ~260-280 nm) against a standard curve prepared in 100% methanol.
Strategy B: Ternary Co-Solvent/Surfactant System
Best for: High-concentration animal dosing (e.g., oral gavage or IP injection) where cyclodextrins are insufficient.
Mechanistic Causality: A mixture of PEG400 and Tween 80 lowers the dielectric constant of the aqueous environment. The surfactant forms micelles that shield the hydrophobic acetophenone core from water, preventing the rapid nucleation seen in simple DMSO dilutions (4)[4].
Primary Solubilization: Dissolve the compound in 100% DMSO to create a highly concentrated master stock (e.g., 50 mM).
Surfactant Coating: Add Tween 80 directly to the DMSO stock. Vortex vigorously for 2 minutes. Crucial Causality: The surfactant must intimately mix with the solvated compound before any water is introduced.
Co-solvent Addition: Add PEG400 to the mixture and vortex until completely homogenous.
Aqueous Phase Addition: Add the aqueous phase (0.9% Saline) dropwise (1 drop per second) while continuously vortexing the tube. Warning: Rapid addition will cause localized supersaturation and irreversible precipitation.
Part 4: Formulation Validation & Quality Control
Never assume a clear liquid is a true solution. Highly lipophilic compounds often form nano-suspensions that look clear to the naked eye but will crash out during an assay or cause false positives in optical readouts.
Self-validating workflow using visual inspection and DLS to confirm true solubility.
Part 5: Quantitative Formulation Data Summary
Use the table below to compare the expected outcomes of different solubilization strategies for 5-bromo-2,3-dimethoxyacetophenone.
Formulation Strategy
Max Expected Concentration
Aqueous Stability (25°C)
Biological Compatibility
Primary Solubilization Mechanism
100% PBS (Control)
< 0.05 mM
N/A (Insoluble)
High
None
1% DMSO in PBS
~ 0.1 mM
< 1 Hour (Precipitates)
High (Tolerated by cells)
Weak Co-solvent
20% HP-β-CD in PBS
5 - 10 mM
> 7 Days
High (No solvent toxicity)
Host-Guest Encapsulation
Ternary (DMSO/PEG/Tween)
20 - 50 mM
> 48 Hours
Moderate (In vivo only)
Micellar Shielding & Dielectric Reduction
Part 6: References
Acetophenone - Grokipedia
Source: Grokipedia
URL:
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs
Source: PMC (National Institutes of Health)
URL:
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions...
Source: Molecular Pharmaceutics - ACS Publications
URL:
Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs
Source: PriMera Scientific Publications
URL:
Technical Support Center: Optimizing Palladium Catalyst Loading for 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize palladium-catalyzed cross-coupling r...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) specifically utilizing 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone as the electrophile.
Optimizing a reaction to utilize ultra-low palladium loading (<0.1 mol%) is not merely about reducing catalyst cost; it is critical for minimizing heavy metal contamination in late-stage pharmaceutical intermediates. This guide synthesizes mechanistic theory with field-proven troubleshooting protocols to ensure your catalytic cycles remain highly efficient and robust.
Substrate Profiling & Mechanistic Insights
1-(5-Bromo-2,3-dimethoxyphenyl)ethanone presents a unique steric and electronic profile. The reactive C–Br bond at the 5-position is relatively unhindered sterically. However, the presence of two electron-donating methoxy groups (positions 2 and 3) and an electron-withdrawing acetyl group (position 1) creates a push-pull electronic environment on the aromatic ring. While aryl bromides generally undergo facile oxidative addition[1], achieving high turnover numbers (TON) at low catalyst loadings requires preventing the active Pd(0) species from aggregating into inactive "Pd black"[2].
Catalytic Cycle and Deactivation Pathways
To optimize catalyst loading, one must understand the causality of catalyst death. If oxidative addition or transmetalation is kinetically bottlenecked, the concentration of unstable Pd(0) or Pd(II) intermediates builds up, leading to irreversible aggregation[2].
Catalytic cycle of Pd-catalyzed coupling and pathways leading to inactive Pd black formation.
Frequently Asked Questions (FAQs)
Q1: I am trying to reduce my Pd loading to 0.5 mol%, but I observe a black precipitate and the reaction stalls at 40% conversion. What is happening?A1: The black precipitate is "Pd black," a visual indicator of catalyst decomposition[2]. At low loadings, the catalyst must survive thousands of turnovers. If your phosphine ligands degrade (often due to trace oxygen at high temperatures) or dissociate, the highly reactive, under-coordinated Pd(0) atoms aggregate into insoluble, catalytically inactive metallic clusters[2][3]. To fix this, you must switch to a more robust, sterically demanding ligand and ensure rigorous degassing of your solvents.
Q2: Which ligand system is optimal for 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone to achieve <0.1 mol% loading?A2: For ultra-low loading with aryl bromides, dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos are highly recommended[4][5]. The dicyclohexyl groups on XPhos provide immense steric bulk that shields the Pd center, physically preventing bimolecular aggregation (Pd black formation). Furthermore, the electron-rich nature of the phosphine accelerates the oxidative addition of the 5-bromo substrate, ensuring the catalyst does not rest in the vulnerable Pd(0) state[4].
Q3: Should I use a standard Pd salt like Pd(OAc)₂ with free XPhos, or a pre-formed complex?A3: At loadings below 0.1 mol%, generating the active Pd(0) species in situ from Pd(II) salts and free ligands is inefficient and can lead to immediate catalyst death. It is strongly advised to use Buchwald Generation 3 (G3) or Generation 4 (G4) precatalysts (e.g., XPhos-Pd-G3)[4][5]. These bench-stable complexes undergo rapid, base-mediated activation to quantitatively yield the active mono-ligated Pd(0) species, ensuring every molecule of palladium enters the catalytic cycle[5].
Q4: How does the choice of base affect catalyst stability at low loadings?A4: The base is responsible for activating the coupling partner (e.g., forming the reactive boronate in Suzuki couplings) to facilitate transmetalation[1]. If the base is insoluble or too weak, transmetalation becomes the rate-limiting step. This causes a buildup of the Pd(II) aryl intermediate, which can undergo off-cycle decomposition[2]. Using a soluble base system (e.g., K₃PO₄ in a biphasic THF/H₂O mixture) ensures rapid transmetalation and maintains catalyst velocity.
Troubleshooting Guide & Optimization Workflow
If your coupling of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone is suffering from low yields at reduced catalyst loadings, follow this systematic diagnostic workflow:
Troubleshooting workflow for diagnosing and resolving low-yield palladium cross-coupling reactions.
Quantitative Data Presentation: Catalyst Loading Optimization
The following table summarizes the expected performance matrix when optimizing the Suzuki-Miyaura coupling of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone with a standard arylboronic acid. Notice how ligand selection and precatalyst architecture dictate the minimum viable loading.
Catalyst System
Ligand
Loading (mol%)
Base / Solvent
Temp (°C)
Observation / Yield
Pd(OAc)₂
None (Ligandless)
1.0
K₂CO₃ / DMF
80
Rapid Pd black formation, <20% yield
Pd(OAc)₂
PPh₃ (1:2)
0.5
K₂CO₃ / Toluene
100
Moderate Pd black, 45% yield
Pd₂(dba)₃
XPhos
0.1
K₃PO₄ / Dioxane:H₂O
80
Clear solution, >85% yield
XPhos-Pd-G3
(Built-in XPhos)
0.05
K₃PO₄ / THF:H₂O
60
Clear solution, >95% yield
Data Interpretation: Standard Pd/PPh₃ systems fail at low loadings due to oxidative degradation and insufficient steric protection. The XPhos-Pd-G3 precatalyst allows for a 20-fold reduction in palladium loading while simultaneously lowering the required reaction temperature and increasing the yield[4][5].
To achieve self-validating, reproducible results at 0.05 mol% Pd loading, the following protocol emphasizes rigorous exclusion of oxygen and optimal phase transfer.
Objective: Couple 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone with an arylboronic acid using 0.05 mol% XPhos-Pd-G3.
Reagent Preparation (Glovebox or Schlenk Line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone, the arylboronic acid, and K₃PO₄.
Catalyst Addition: Add the XPhos-Pd-G3 precatalyst. Crucial Step: Because the loading is so low, consider making a stock solution of the catalyst in anhydrous THF to ensure accurate volumetric dispensing rather than attempting to weigh sub-milligram quantities.
Solvent Degassing: In a separate flask, prepare the THF/H₂O (10:1) mixture. Degas the solvent mixture thoroughly using the Freeze-Pump-Thaw method (minimum 3 cycles) or by sparging with ultra-pure Argon for 30 minutes. Oxygen is the primary enemy of low-loading catalysis[2][3].
Reaction Initiation: Backfill the Schlenk flask with Argon. Transfer the degassed solvent mixture to the reaction flask via a gas-tight syringe.
Heating and Stirring: Seal the flask and transfer it to a pre-heated oil bath at 60 °C. Stir vigorously (800-1000 rpm). High stirring rates are essential in biphasic mixtures to ensure mass transfer between the aqueous base and the organic substrate[1].
Monitoring: Monitor the reaction via LC-MS or GC-MS. The solution should remain a clear, pale yellow. The appearance of a black suspension indicates a breach in inert atmosphere or solvent impurities causing catalyst death.
Workup: Upon completion (typically 2-4 hours), cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate for subsequent column chromatography.
References
ChemistryViews. "Increasing Pd Catalyst Lifetimes." Chemistry Europe Societies, Wiley-VCH. Available at:[Link]
Wikipedia. "XPhos." Wikimedia Foundation. Available at: [Link]
Technical Support Center: Troubleshooting 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone Reactions
Welcome to the Technical Support Center. 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone is a highly versatile building block in drug development, featuring both an electrophilic ketone and a reactive aryl bromide.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone is a highly versatile building block in drug development, featuring both an electrophilic ketone and a reactive aryl bromide. However, the lability of the C–Br bond makes it highly susceptible to hydrodehalogenation (debromination) during transition-metal-catalyzed cross-couplings and reduction workflows.
This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you preserve the bromine substituent and maximize your desired yields.
Part 1: Mechanistic Causes of Debromination
Debromination is not a random degradation; it is a competing catalytic cycle. In palladium-catalyzed reactions, after the Pd(0) catalyst undergoes oxidative addition into the C–Br bond, the resulting Pd(II)-aryl complex can intercept a hydride source instead of undergoing the desired transmetalation. Subsequent reductive elimination yields the debrominated byproduct, 1-(2,3-dimethoxyphenyl)ethanone.
Caption: Competing pathways: Desired cross-coupling vs. unwanted hydrodehalogenation.
Q: Why does my 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone debrominate during Suzuki coupling?A: Strong bases (especially alkoxides) and protic solvents (like ethanol or DMF) can act as hydride donors. When the Pd(II)-aryl intermediate forms, it abstracts a hydride from these sources, leading to rapid hydrodehalogenation[1].
Q: How do I select the right ligand to suppress this side reaction?A: According to BenchChem's technical protocols, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are highly effective[2]. These ligands stabilize the Pd center, accelerate the desired transmetalation step, and sterically hinder the
β
-hydride elimination pathways that lead to Pd–H formation[3].
Q: What is the optimal base and solvent combination?A: Switch to weaker, inorganic bases (e.g., K₃PO₄, K₂CO₃) and anhydrous, aprotic solvents (e.g., Toluene, 1,4-Dioxane, or THF)[3]. This minimizes hydride availability in the reaction medium.
Ketone Reduction Workflows
Q: Can I reduce the ethanone group to an alcohol without cleaving the C–Br bond?A: Yes, but catalyst selection is critical. Using standard catalytic hydrogenation (H₂ with Pd/C) will almost certainly cause hydrodehalogenation of the aryl bromide[4]. Instead, use Sodium Borohydride (NaBH₄) in methanol at controlled temperatures (0 °C to Room Temperature). NaBH₄ selectively reduces the carbonyl without affecting the aryl bromide.
Caption: Workflow for selecting reduction conditions to preserve C-Br bonds.
Part 3: Quantitative Optimization Data
The following table summarizes the impact of different reaction conditions on the debromination risk for 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone.
Reaction Type
Reagents / Catalyst System
Solvent System
Temp (°C)
Debromination Risk
Recommended Mitigation Strategy
Suzuki Coupling
Pd(PPh₃)₄, NaOtBu
EtOH / H₂O
80
High
Switch to bulky ligands and inorganic bases.
Suzuki Coupling
Pd₂(dba)₃, SPhos, K₃PO₄
Toluene / H₂O
80
Low
Optimal baseline conditions; monitor via LC-MS.
Ketone Reduction
H₂, 10% Pd/C
Ethanol
RT
Very High
Avoid completely for bromoarenes.
Ketone Reduction
NaBH₄
Methanol
0 to RT
Low
Maintain strict temperature control.
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies include built-in validation checks (In-Process Controls) so you can verify the reaction trajectory in real-time.
Objective: Couple 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone with an arylboronic acid without losing the ketone or the structural integrity of the ring.
Reagent Preparation: To an oven-dried Schlenk flask under an Argon atmosphere, add 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone (1.0 eq), the arylboronic acid (1.2 eq), and anhydrous K₃PO₄ (2.0 eq).
Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).
Validation Check: The solid mixture should appear dark purple/brown due to the Pd₂(dba)₃.
Solvent Addition: Evacuate and backfill the flask with Argon three times. Add a degassed mixture of Toluene/H₂O (10:1 ratio) via syringe.
Reaction Execution: Heat the mixture to 80 °C with vigorous stirring.
Validation Check: The solution will transition from dark purple to a pale yellow/orange homogeneous state, indicating the formation of the active Pd(0)-SPhos catalytic species.
Monitoring: Check progress via TLC (Hexanes:EtOAc 3:1) after 2 hours.
Validation Check: The starting material (UV active) should be consumed. If a lower Rf spot appears rapidly, LC-MS should be used to confirm it is the cross-coupled product[M+H]⁺, not the debrominated mass [M-79]⁺.
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over Na₂SO₄ and purify via flash chromatography.
Protocol B: Selective Ketone Reduction (Preserving the C–Br Bond)
Objective: Reduce the ethanone moiety to 1-(5-Bromo-2,3-dimethoxyphenyl)ethanol.
Substrate Dissolution: In a 100 mL round-bottom flask, dissolve 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone (10 mmol) in anhydrous methanol (30 mL)[4].
Validation Check: Ensure complete dissolution; the solution should be clear.
Cooling: Submerge the flask in an ice bath and allow the internal temperature to reach 0 °C.
Reducing Agent Addition: Slowly add NaBH₄ (12 mmol) in small portions over 15 minutes.
Validation Check: Observe mild effervescence (H₂ gas evolution). If bubbling is violent, slow the addition rate to prevent exothermic spikes that could trigger side reactions.
Reaction Execution: Stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 1 hour.
Quench & Workup: Cool the mixture back to 0 °C. Slowly add 1 M HCl dropwise until gas evolution ceases.
Validation Check: Test the solution with pH paper; it should read slightly acidic (pH ~3). This confirms the complete destruction of unreacted borohydride.
Isolation: Remove methanol under reduced pressure, extract the aqueous residue with dichloromethane, dry over MgSO₄, and concentrate to yield the intact bromo-alcohol.
References
Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid - Benchchem. Benchchem.com.
Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions - Benchchem. Benchchem.com.
Technical Support Center: Preventing Debromination Side Reactions of Methyl 2-Bromo-4-methoxybenzoate - Benchchem. Benchchem.com.
Application Notes and Protocols for the Reduction of 2-Bromoacetophenone - Benchchem. Benchchem.com.
Optimizing reaction temperature and time for 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone derivatives
Knowledge Base: Derivatization of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone Welcome to the Technical Support Center. This guide provides advanced troubleshooting, thermodynamic optimization strategies, and validated protoc...
Author: BenchChem Technical Support Team. Date: April 2026
Knowledge Base: Derivatization of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone
Welcome to the Technical Support Center. This guide provides advanced troubleshooting, thermodynamic optimization strategies, and validated protocols for working with 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone (CAS: 7507-91-7)[1].
As a Senior Application Scientist, I frequently see researchers struggle with this bifunctional building block. It presents two highly reactive sites: an aryl bromide (ideal for transition-metal catalysis) and a methyl ketone (ideal for enolization and condensation). However, the electron-donating methoxy groups significantly alter the electronic landscape of the ring, making precise temperature and time control critical to avoid stalling or degradation.
The 5-bromo position is sterically accessible but electronically deactivated by the adjacent methoxy groups. This deactivation raises the activation energy required for the palladium catalyst to undergo oxidative addition[2].
❓ Troubleshooting Q&A
Q1: Why is my coupling reaction yielding <15% product after 24 hours at room temperature?A: The electron-rich nature of the 2,3-dimethoxyphenyl ring strengthens the C-Br bond. At 25°C, the oxidative addition of Pd(0) into this specific aryl bromide is kinetically stalled[3]. While some highly active catalyst systems (like those using micellar catalysis) can force room-temperature reactions[3], standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ systems require thermal activation. Solution: Elevate the reaction temperature to 80°C to overcome the activation barrier[2].
Q2: I increased the temperature to 110°C to speed up the reaction, but my yield dropped and I see multiple spots on TLC. What happened?A: You have crossed the thermal threshold into degradation. At temperatures exceeding 100°C, two parasitic pathways dominate: (1) thermal decomposition of the palladium-phosphine complex, and (2) base-mediated protodeborylation of your boronic acid partner[2]. Furthermore, automated feedback optimizations have shown that pushing temperatures too high significantly reduces the catalyst turnover number (TON). Solution: Cap heating at 80–90°C and limit reaction time to 4–6 hours.
📊 Quantitative Optimization Data
Table 1: Temperature & Time Optimization for Suzuki-Miyaura Coupling
This protocol utilizes built-in causality checks to ensure system integrity.
Degassing (Causality: Prevent Catalyst Oxidation): Dissolve 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone (1.0 equiv) and the arylboronic acid (1.2 equiv) in a 4:1 mixture of Toluene/Ethanol. Sparge the solvent with nitrogen for 15 minutes. Failure to degass will result in O₂ oxidizing Pd(0) to inactive Pd(II), halting the cycle before it begins.
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (5 mol%) and aqueous K₂CO₃ (2.0 M, 2.0 equiv).
Thermal Activation: Heat the biphasic mixture to exactly 80°C with vigorous stirring.
Validation Checkpoint (2 Hours): Pause stirring, let phases separate, and sample the organic layer. Run a TLC (Hexane:EtOAc 4:1).
If starting material (Rf ~0.6) is present: Continue heating for 2 more hours.
If a lower Rf spot dominates: The reaction is complete. Proceed to workup.
Quench & Workup: Cool to room temperature immediately to prevent over-reaction. Filter through a pad of Celite to remove palladium black, extract with EtOAc, and wash with brine.
The acetyl group of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone readily forms an enolate under basic conditions. However, the subsequent condensation (dehydration) step is highly sensitive to thermal input[4].
❓ Troubleshooting Q&A
Q1: My aldol reaction stopped at the β-hydroxy ketone intermediate. How do I force the condensation?A: The aldol reaction occurs in two distinct thermodynamic steps: addition and condensation. At low temperatures (0–25°C), the enolate attacks the aldehyde to form the β-hydroxy ketone, but the system lacks the thermal energy required for the E1cB elimination of water[4]. Solution: To achieve the α,β-unsaturated ketone (chalcone derivative), you must heat the reaction to 80°C after the initial addition phase[5].
Q2: I heated the reaction to 150°C to ensure complete dehydration, but the mixture turned into a black, sticky tar. How do I prevent this?A: Excessive heat (>100°C) in the presence of a strong base causes the newly formed α,β-unsaturated ketone to undergo uncontrolled Michael additions and polymerization[6]. The electron-rich dimethoxy groups exacerbate this by stabilizing reactive intermediates. Solution: Strictly control the condensation temperature to 80°C and limit the time to 3 hours[5].
📊 Quantitative Optimization Data
Table 2: Thermal Parameters for Aldol Addition vs. Condensation
Temperature (°C)
Time (h)
Major Product Isolated
Yield (%)
Scientific Observation
0–5°C
2.0
β-hydroxy ketone
85%
Clean addition; insufficient energy for dehydration[4].
This protocol separates the kinetic addition from the thermodynamic condensation.
Kinetic Enolate Formation (Causality: Prevent Self-Condensation): Dissolve 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone (1.0 equiv) in ethanol. Cool the flask to 0°C in an ice bath. Slowly add 10% aqueous NaOH (1.5 equiv) dropwise. Keeping the temperature at 0°C ensures the enolate forms cleanly without prematurely reacting with itself.
Aldol Addition: Add the target aromatic aldehyde (1.0 equiv) dropwise. Remove the ice bath and allow the mixture to stir at 25°C for 1 hour.
Validation Checkpoint (Addition): Run a TLC. The starting ketone should be consumed, replaced by a highly polar spot (the β-hydroxy ketone).
Thermodynamic Condensation (Causality: Drive Dehydration): Attach a reflux condenser and heat the mixture to 80°C for exactly 3 hours[5]. This specific thermal input provides the energy for the -OH group to leave as water, forming the conjugated double bond.
Quench & Crystallization: Pour the hot mixture over crushed ice and neutralize with 1M HCl. The sudden drop in temperature and pH will crash out the α,β-unsaturated ketone as a solid, preventing further polymerization. Filter and recrystallize from hot ethanol.
📚 References
Finetech Industry. "1-(5-bromo-2,3-dimethoxyphenyl)ethanone | CAS: 7507-91-7". Finetech Industry Limited.
Journal of Chemical Education. "Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists". ACS Publications.
Niwa, T., et al. "Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction". Kyushu University / Nature Catalysis.
National Institutes of Health. "Miyaura Borylations of Aryl Bromides in Water at Room Temperature". PMC.
Reizman, B. J., et al. "Suzuki–Miyaura cross-coupling optimization enabled by automated feedback". Reaction Chemistry & Engineering (RSC Publishing).
National Institute of Informatics. "Non-Traditional Aldol Condensation Performance of Highly Efficient and Reusable Cs+ Single Sites". NII.
RSC Publishing. "Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid". RSC.
Technical Support Center: Crystallization & Recrystallization of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the purification of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone (CAS: 7...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the purification of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone (CAS: 7507-91-7)[1].
As a brominated acetophenone derivative, this small molecule presents specific thermodynamic and kinetic challenges during crystallization—most notably, a high propensity for liquid-liquid phase separation (LLPS), commonly known as "oiling out",[2]. This guide bypasses generic advice to provide a deep mechanistic understanding of solvent selection, phase behavior, and self-validating experimental protocols.
Part 1: Diagnostic Hub & Quantitative Data
To effectively troubleshoot, we must first establish the thermodynamic boundaries of our system. Below are the consolidated matrices for solvent selection and phase-separation diagnostics.
Table 1: Solvent Selection Matrix for Acetophenone Derivatives
Because 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone possesses both a polar carbonyl core and a hydrophobic brominated aromatic ring, it exhibits amphiphilic solubility[3].
Solvent Classification
Recommended Solvents
Mechanistic Role in Recrystallization
Suitability
"Good" Solvents (Polar Aprotic/Protic)
Ethyl Acetate, Dichloromethane, Ethanol
Provides high solvation enthalpy at elevated temperatures; keeps structurally similar impurities in solution[3],[4].
Excellent
"Poor" Solvents (Non-Polar Aliphatic)
Hexanes, Heptane
Acts as an antisolvent. Drives the entropic penalty of dissolution, forcing the solute to precipitate upon cooling.
Excellent (in mixed systems)
"Poor" Solvents (Aqueous)
Water
Forces rapid, uncontrolled precipitation. High risk of inducing stable emulsions and oiling out.
Poor
Table 2: Oiling Out (LLPS) Troubleshooting Matrix
Oiling out is a kinetic and thermodynamic phenomenon where the compound separates into a secondary liquid phase rather than a crystalline solid[2].
Reduce cooling rate to 0.1–0.2 °C/min to allow lattice integration[2].
Droplets form at the bottom of the flask
System entered a miscibility gap; melting point is lower than saturation temperature[5],.
Reheat, add 5-10% more "good" solvent to shift the phase boundary[5].
Gooey precipitate instead of rigid crystals
Freezing point depression caused by a high load of regioisomer impurities.
Perform a preliminary silica plug or trituration before recrystallization.
Part 2: Mechanistic Troubleshooting (FAQs)
Q1: Why does 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone oil out instead of forming crystals, and how does thermodynamics explain this?A1: Oiling out occurs when the integration of solute molecules into a rigid crystal lattice is kinetically hindered, or when the system experiences excessively high supersaturation[2]. Thermodynamically, if the melting point of your crude solid is depressed by impurities (such as unreacted starting materials or bromination regioisomers) to a point below the solution's saturation temperature, the compound will undergo Liquid-Liquid Phase Separation (LLPS)[5],. The solute separates into a highly mobile, product-rich emulsion droplet rather than a solid. Because impurities dissolve exceptionally well in these disordered liquid droplets, uncontrolled oiling out traps impurities and ruins your yield and purity[5],[6].
Q2: How do I select the exact ratio for a mixed-solvent system (e.g., Ethyl Acetate / Hexanes)?A2: The ratio cannot be guessed; it must be empirically titrated to find the edge of the Metastable Zone Width (MSZW)[2]. You must use a "good" solvent (Ethyl Acetate) to completely dissolve the compound at its boiling point, and then titrate in a miscible "poor" solvent (Hexanes) until the solution reaches its thermodynamic saturation point—indicated by a faint, persistent cloudiness[3],. Adding a few drops of the good solvent pushes the system back into the clear metastable zone, allowing for controlled cooling and nucleation without crashing out[3].
Q3: If my system has already oiled out, is the batch ruined?A3: No. Oiling out is reversible. If droplets form, return the flask to the heat source and add a small volume of your "good" solvent (e.g., Ethyl Acetate or Ethanol)[5]. This shifts the concentration out of the miscibility gap. To prevent it from happening again during the second cooling cycle, you must introduce seed crystals halfway into the MSZW[2]. Seeding provides a pre-existing lattice surface, drastically lowering the activation energy required for nucleation and bypassing the kinetic hindrance that leads to oiling out,[2].
Part 3: Visualizations of Crystallization Workflows
Below are the logical workflows for processing 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone, mapped using Graphviz.
Fig 1. Decision tree for crystallization and resolution of phase separation.
Fig 2. Mechanistic pathways of oiling out and targeted kinetic interventions.
Part 4: Self-Validating Experimental Protocols
The following protocol utilizes a mixed-solvent system (Ethyl Acetate / Hexanes) and is designed as a self-validating system. At each critical juncture, a physical observation confirms the thermodynamic state of the solution.
Protocol: Mixed-Solvent Recrystallization with MSZW Control
Objective: Purify crude 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone while preventing LLPS.
Step 1: Thermal Dissolution
Action: Place 1.0 g of crude compound in an Erlenmeyer flask. Add 2.0 mL of Ethyl Acetate (the "good" solvent) and heat gently to 70 °C using a stirring hotplate[3].
Causality: High temperature maximizes solvation enthalpy, breaking the crude lattice.
Validation Check: The solution must become completely transparent. If undissolved particulates remain, add hot Ethyl Acetate in 0.5 mL increments until clarity is achieved. Do not proceed if the solution is turbid.
Step 2: Antisolvent Titration (Defining the Solubility Curve)
Action: While maintaining the temperature at 70 °C, add hot Hexanes (the "poor" solvent) dropwise[3],.
Causality: The non-polar antisolvent lowers the overall dielectric constant of the medium, reducing the solubility of the polar acetophenone derivative.
Validation Check: Stop adding Hexanes the exact moment a faint, milky cloudiness persists in the flask[3]. This physical change validates that the system has crossed the solubility curve and is saturated.
Step 3: Clarification (Entering the Metastable Zone)
Action: Add 2 to 3 drops of hot Ethyl Acetate until the solution just turns clear again[3].
Causality: This slight adjustment shifts the system out of the unstable saturated zone and into the Metastable Zone Width (MSZW), preventing premature oiling out[2].
Validation Check: The solution must be perfectly clear but highly concentrated.
Step 4: Controlled Cooling and Seeding
Action: Remove the flask from the heat source. Allow it to cool at a controlled rate (approx. 0.5 °C/min). Once the solution reaches ~50 °C, add 5–10 mg of pure 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone seed crystals,[2].
Causality: Slow cooling prevents kinetic shock. Seeding provides a template for lattice growth, ensuring the compound solidifies rather than forming an emulsion,[2].
Validation Check: The seed crystals should remain suspended and slowly grow in size. If the seeds dissolve, the solution is not yet supersaturated (wait and cool further). If oily droplets form, the system has oiled out (return to Step 1 and increase Ethyl Acetate ratio).
Step 5: Isolation
Action: Once cooled to room temperature, place the flask in an ice bath (0–5 °C) for 15 minutes to maximize yield. Isolate the crystals via vacuum filtration (Büchner funnel) and wash with 2 mL of ice-cold Hexanes.
Validation Check: The resulting crystals should be free-flowing and rigid, not sticky or gooey.
Comparing reactivity of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone vs chloroacetophenone analogs
An in-depth comparative analysis of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone and chloroacetophenone analogs (such as 4'-chloroacetophenone and 2-chloroacetophenone) presents a classic physical organic chemistry case study...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth comparative analysis of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone and chloroacetophenone analogs (such as 4'-chloroacetophenone and 2-chloroacetophenone) presents a classic physical organic chemistry case study. For drug development professionals and synthetic chemists, understanding the reactivity of these molecules requires balancing thermodynamic bond strengths against kinetic electronic effects.
This guide objectively evaluates their performance across transition-metal-catalyzed cross-coupling and alpha-carbon electrophilic substitution workflows.
Aryl Halide Reactivity & Cross-Coupling Kinetics
The Causality of Oxidative Addition
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the rate-determining step is almost universally the oxidative addition of the nucleophilic Pd(0) catalyst into the carbon-halogen (C–X) bond. The reactivity of our two subject classes is governed by two competing factors:
Bond Strength (Thermodynamics): The C–Br bond in 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone has a relatively low Bond Dissociation Energy (BDE) of ~81 kcal/mol compared to the C–Cl bond in 4'-chloroacetophenone, which sits at ~96 kcal/mol 1. Thermodynamically, the aryl bromide is significantly more prone to cleavage.
Electronic Effects (Kinetics): Because Pd(0) is nucleophilic, oxidative addition is accelerated by electron-withdrawing groups (EWGs) that lower the LUMO energy of the aryl halide.
In 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone , the methoxy groups at positions 2 and 3 act as strong electron-donating groups (EDGs) via resonance (Hammett
σp≈−0.27
for para-methoxy) 2. This floods the aromatic ring with electron density, kinetically deactivating the C–Br bond toward Pd(0) insertion.
Conversely, in 4'-chloroacetophenone , the para-acetyl group is a potent EWG (Hammett
σp≈+0.50
). This withdraws electron density, highly activating the otherwise inert C–Cl bond 3.
The Verdict: While 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone benefits from a weaker halogen bond, its electron-rich nature necessitates prolonged reaction times. Meanwhile, 4'-chloroacetophenone, despite its strong C–Cl bond, undergoes highly efficient cross-coupling when paired with electron-rich, bulky phosphine ligands (e.g., XPhos) that force the oxidative addition 4.
Pd-catalyzed cross-coupling cycle highlighting the oxidative addition step.
Alpha-Carbon Reactivity & Enolization
The acetyl group provides a secondary site for functionalization, but the reactivity profiles diverge sharply when comparing 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone to alpha-chloroacetophenone (2-chloroacetophenone).
1-(5-Bromo-2,3-dimethoxyphenyl)ethanone: The alpha-carbon is unactivated beyond the adjacent carbonyl. Functionalization (e.g., aldol condensation) requires the stoichiometric generation of an enolate using a strong base (e.g., LDA or NaH) to overcome the
pKa
(~19) of the alpha-protons.
2-Chloroacetophenone: The presence of the alpha-chlorine atom adjacent to the carbonyl creates a highly electrophilic center. The carbonyl group lowers the LUMO of the adjacent C–Cl bond, making it exceptionally susceptible to direct
SN2
nucleophilic attack by amines, thiols, or alkoxides without the need for enolization. This self-activating system is widely exploited in the synthesis of heterocycles (e.g., thiazoles via the Hantzsch synthesis).
Quantitative Data Comparison
Table 1: Thermodynamic and Electronic Parameters
Molecule
Reactive Bond
Bond Dissociation Energy (BDE)
Primary Electronic Effect
Hammett Parameter (
σp
)
1-(5-Bromo-2,3-dimethoxyphenyl)ethanone
C–Br
~81 kcal/mol
Electron-Donating (Methoxy)
-0.27 (deactivating)
4'-Chloroacetophenone
C–Cl
~96 kcal/mol
Electron-Withdrawing (Acetyl)
+0.50 (activating)
2-Chloroacetophenone
α
-C–Cl
~75 kcal/mol
Electrophilic Activation
N/A (Aliphatic
SN2
)
Table 2: Comparative Reaction Kinetics (Suzuki-Miyaura with Phenylboronic Acid)
Substrate
Catalyst System
Temp (°C)
Time (h)
Typical Yield
Catalyst Role / Causality
1-(5-Bromo-2,3-dimethoxyphenyl)ethanone
Pd(PPh3)4
(5 mol%)
90
12-16
75-85%
Standard Pd(0) is sufficient due to weak C–Br bond, but EDGs require longer heating.
4'-Chloroacetophenone
Pd2(dba)3
XPhos
100
6-8
85-95%
Electron-rich ligand (XPhos) is mandatory to force oxidative addition into the strong C–Cl bond.
Experimental Protocols: Self-Validating Systems
Protocol A: Suzuki-Miyaura Coupling of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone
Objective: Form a biaryl linkage while overcoming the EDG-induced kinetic deactivation.
Charge a Schlenk flask with the aryl bromide, boronic acid, and base.
Evacuate and backfill with Argon (3 cycles) to prevent catalyst oxidation.
Add the degassed solvent mixture, followed by the Pd catalyst.
Heat the biphasic mixture to 90°C for 12-16 hours. Causality: The extended time compensates for the electron-rich nature of the aryl ring, which slows down the oxidative addition.
Self-Validation Step: Monitor via GC-MS. The complete disappearance of the starting material isotopic cluster (m/z 258/260) and the appearance of the product mass validate conversion.
Workup: Extract with EtOAc, wash with brine, dry over
MgSO4
, and purify via silica gel chromatography.
Protocol B: Cross-Coupling of 4'-Chloroacetophenone
Objective: Cleave the thermodynamically strong C–Cl bond utilizing specialized ligands.
Combine all solid reagents under strict Schlenk conditions. Causality: The use of XPhos is critical; its steric bulk accelerates reductive elimination, while its electron-rich dicyclohexylphosphine moiety facilitates the difficult oxidative addition into the C–Cl bond.
Add Dioxane and heat to 100°C for 6-8 hours.
Self-Validation Step: Observe the rapid color change from dark purple (
Pd2(dba)3
) to pale yellow/brown. This visually confirms the formation of the active monomeric Pd(0)-XPhos species.
References
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. National Institutes of Health (NIH).
Hammett equation. Wikipedia.
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.
Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. ACS Publications.
A Comparative Guide to HPLC Method Validation for 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone Purity
Introduction 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone is a highly functionalized acetophenone derivative that serves as a critical intermediate in pharmaceutical synthesis. Because of the compound's structural complexity—...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
1-(5-Bromo-2,3-dimethoxyphenyl)ethanone is a highly functionalized acetophenone derivative that serves as a critical intermediate in pharmaceutical synthesis. Because of the compound's structural complexity—featuring an electron-withdrawing bromine atom, two electron-donating methoxy groups, and a polar ketone—achieving baseline resolution from closely related synthetic impurities (such as debrominated or positional isomers) is notoriously difficult.
For researchers and drug development professionals, ensuring the absolute purity of this intermediate is paramount. This guide objectively compares the performance of a standard C18 reversed-phase high-performance liquid chromatography (RP-HPLC) method against an optimized Phenyl-Hexyl method. All experimental workflows and acceptance criteria are grounded in the latest ICH Q2(R2) guidelines for the validation of analytical procedures [1].
The Chemical Context: Why Column Chemistry Matters
Expertise & Causality in Method Development
When developing an HPLC method for 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone, defaulting to a standard C18 (octadecyl) column often results in peak co-elution. C18 columns rely almost exclusively on dispersive hydrophobic (van der Waals) interactions. Because the hydrophobic difference between the target molecule and its primary debrominated impurity (1-(2,3-dimethoxyphenyl)ethanone) is minimal, C18 phases struggle to provide adequate selectivity.
Conversely, Phenyl-Hexyl or Biphenyl stationary phases introduce
π−π
and dipole-dipole interactions [2]. The aromatic ring of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone has a strong dipole moment created by the opposing electronic effects of the bromine and methoxy substituents. The phenyl rings on the stationary phase interact strongly with this electron-rich/electron-deficient
π
-system.
Mobile Phase Causality: To maximize these
π−π
interactions, Methanol (MeOH) must be used as the organic modifier instead of Acetonitrile (ACN). The
π
electrons in the triple bond of ACN's nitrile group actively compete with and disrupt the
π−π
interactions between the analyte and the column. Methanol, being a protic solvent without
π
electrons, enhances the unique selectivity of the phenyl phase [3].
Experimental Workflow
The following diagram illustrates the self-validating lifecycle of the analytical procedure, ensuring that every run verifies its own suitability before data is accepted.
Caption: ICH Q2(R2) HPLC Method Validation Workflow for Purity Testing.
Experimental Protocols: Step-by-Step Methodology
Sample and Standard Preparation
To prevent solvent-induced peak distortion (the "solvent effect"), the sample diluent must closely match the initial mobile phase conditions.
Diluent: 50:50 Methanol:Water.
Stock Solution: Accurately weigh 10.0 mg of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (Yields 1.0 mg/mL).
Working Solutions: Dilute the stock solution to target concentrations ranging from 0.5 µg/mL to 150 µg/mL for linearity testing.
System Suitability (SST) Spiked Solution: Spike a 100 µg/mL working solution with 0.5% w/w of 1-(2,3-dimethoxyphenyl)ethanone (debrominated impurity).
Self-Validation Check: The method is only considered valid for routine testing if the resolution (
Rs
) between the main peak and the impurity is
≥1.5
. If this criterion is not met, the run is automatically aborted.
Chromatographic Conditions (Comparative Setup)
To objectively demonstrate the superiority of
π−π
selectivity, two methods were evaluated:
Method A: Standard Hydrophobic Approach
Column: C18, 150 x 4.6 mm, 3 µm
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (Gradient: 30% to 90% ACN over 15 min)
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm (Diode Array Detector for peak purity)
Column Temperature: 30°C
Method B:
π−π
Optimized Approach
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm
Mobile Phase: Methanol : 0.1% Formic Acid in Water (Gradient: 40% to 95% MeOH over 15 min)
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm (Diode Array Detector for peak purity)
Column Temperature: 30°C
Validation Parameters & Comparative Data
The methods were evaluated against the rigorous acceptance criteria defined by ICH Q2(R2) [1]. The quantitative data is summarized below.
Table 1: Specificity and System Suitability Comparison
Parameter
Method A (C18 / ACN)
Method B (Phenyl-Hexyl / MeOH)
ICH Q2(R2) Acceptance Criteria
Retention Time (Main Peak)
6.8 min
8.2 min
N/A
Resolution (
Rs
) from Impurity
1.4 (Co-elution risk)
3.1 (Baseline separation)
Rs≥1.5
Tailing Factor (
Tf
)
1.35
1.05
Tf≤2.0
Peak Purity (DAD)
Angle > Threshold (Failed)
Angle < Threshold (Passed)
Purity Angle < Threshold
Analysis: Method A fails specificity. The C18 column cannot adequately resolve the debrominated impurity, leading to a peak purity failure (co-elution). Method B successfully leverages the stationary phase's aromaticity to achieve a massive resolution improvement (
Rs
= 3.1), ensuring the main peak is spectrally pure. Because Method A failed specificity, full validation was only carried forward for Method B .
Table 2: Linearity, LOD, and LOQ (Method B)
Parameter
Result
Linear Range
0.5 µg/mL to 150 µg/mL
Correlation Coefficient (
R2
)
0.9998
Limit of Detection (LOD)
0.05 µg/mL (S/N > 3)
Limit of Quantitation (LOQ)
0.15 µg/mL (S/N > 10)
Table 3: Precision and Accuracy (Method B)
Accuracy was determined via recovery studies by spiking the API with known amounts of standard at 80%, 100%, and 120% levels.
Parameter
Target Concentration
Recovery (%)
% RSD (n=6)
Accuracy (80% Level)
80 µg/mL
99.4%
0.6%
Accuracy (100% Level)
100 µg/mL
100.2%
0.4%
Accuracy (120% Level)
120 µg/mL
99.8%
0.5%
Intra-day Precision
100 µg/mL
N/A
0.45%
| Inter-day Precision | 100 µg/mL | N/A | 0.62% |
Conclusion & Recommendations
For the purity testing of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone, traditional C18 columns paired with acetonitrile fall short due to a lack of selectivity for closely related halogenated aromatic impurities. By transitioning to a Phenyl-Hexyl stationary phase paired with a Methanol-based mobile phase , analytical scientists can exploit
π−π
and dipole interactions to achieve superior baseline resolution. The optimized method (Method B) demonstrates excellent specificity, linearity, and precision, serving as a highly reliable, self-validating protocol fully compliant with ICH Q2(R2) regulatory standards.
References
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).1
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases . Chromatography Online.
A Senior Application Scientist's Guide to Validating the Structural Integrity of 5-bromo-2,3-dimethoxyacetophenone via GC-MS Fragmentation
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. The presence of impurities or isomeric variants...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. The presence of impurities or isomeric variants can have profound impacts on biological activity, toxicity, and patentability. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary tool for validating the structural integrity of 5-bromo-2,3-dimethoxyacetophenone, a substituted aromatic ketone relevant in synthetic chemistry. We will explore the causality behind its fragmentation patterns and compare the insights derived from GC-MS with those from alternative spectroscopic techniques.
The Imperative of Structural Validation
5-bromo-2,3-dimethoxyacetophenone is a molecule with multiple substitution sites on the aromatic ring. During its synthesis, there is a potential for the formation of positional isomers (e.g., 4-bromo-2,3-dimethoxyacetophenone or 5-bromo-3,4-dimethoxyacetophenone). Distinguishing between these closely related compounds is critical and requires robust analytical methods. GC-MS, with its combination of chromatographic separation and mass-based detection, offers a highly specific and sensitive solution.[1]
Part 1: Elucidating Structure with GC-MS Fragmentation
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer bombards the eluted compounds with electrons, causing ionization and characteristic fragmentation. This fragmentation pattern serves as a "molecular fingerprint," allowing for detailed structural elucidation.
Predicted Electron Ionization (EI) Fragmentation of 5-bromo-2,3-dimethoxyacetophenone
The key to using GC-MS for structural validation lies in predicting the fragmentation pathway of the target molecule and looking for its signature in the resulting mass spectrum. The electron ionization (EI) mass spectrum of an aromatic ketone like acetophenone is typically characterized by a few dominant fragmentation pathways.[2][3] For 5-bromo-2,3-dimethoxyacetophenone (MW: ~258/260 g/mol ), we can predict the following key fragments:
Molecular Ion (M•⁺) : The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 natural abundance, is a powerful diagnostic tool. The mass spectrum will exhibit a characteristic pair of peaks for the molecular ion at m/z 258 and 260 , with nearly equal relative intensity. This isotopic signature will also be present in all bromine-containing fragments, providing a clear thread to follow during interpretation.
α-Cleavage (Alpha-Cleavage) : This is the most common fragmentation pathway for ketones.[4] The bond between the carbonyl carbon and the methyl group cleaves, resulting in the loss of a methyl radical (•CH₃, 15 Da). This yields the highly stable 5-bromo-2,3-dimethoxybenzoyl cation. This fragment is often the most abundant peak (the base peak) in the spectrum.
Predicted m/z: 243/245
Loss of Carbon Monoxide (CO) : The benzoyl cation formed via α-cleavage can subsequently lose a neutral carbon monoxide molecule (CO, 28 Da).[2][4] This fragmentation is characteristic of many aromatic carbonyl compounds.
Predicted m/z: 215/217
Formation of Acetyl Cation : A smaller, but often significant, fragment is the acetyl cation ([CH₃CO]⁺) resulting from the cleavage of the bond between the carbonyl carbon and the aromatic ring.
Predicted m/z: 43
Secondary Fragmentations (Loss of Methoxy Groups) : The methoxy groups can also be involved in fragmentation, typically through the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O) after rearrangement, leading to a series of lower-mass ions. For instance, the [M-15]⁺ ion could lose formaldehyde.
Predicted m/z (from m/z 243/245): 213/215
The following diagram illustrates the predicted primary fragmentation pathway.
Comparative Analysis of Solvent Effects on the Suzuki-Miyaura Cross-Coupling of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone
Executive Summary The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the robust construction of carbon-carbon bonds. For the functionalized substrate 1-(5-Bromo-2,3-dimethoxyphenyl)eth...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the robust construction of carbon-carbon bonds. For the functionalized substrate 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone , selecting the optimal solvent system for palladium-catalyzed Suzuki-Miyaura cross-coupling is not merely a matter of solubility—it is a critical parameter that dictates catalyst stability, reaction kinetics, and impurity suppression.
This guide provides an objective, data-driven comparison of solvent effects on this specific transformation, offering researchers a mechanistic understanding of why certain solvent properties succeed or fail, backed by self-validating experimental protocols.
Substrate Profiling & Mechanistic Causality
To understand the solvent's role, we must first analyze the electronic and steric nature of the substrate. 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone features a bromine atom at position 5. This position is para to the electron-donating methoxy group at position 2, which increases electron density at the C-Br bond via resonance.
While electron-rich aromatic systems generally undergo oxidative addition slower than electron-deficient aryls, aryl bromides typically undergo this step faster than the overall rate-determining transmetalation step[1]. Therefore, the solvent must be optimized not just to accelerate oxidative addition, but to facilitate the biphasic transmetalation process and stabilize the active palladium species.
Solvents play a multifaceted role in this catalytic cycle: they activate precatalysts, stabilize organometallic intermediates, and modulate the reactivity of the inorganic base[2]. Less polar solvents (like 1,4-dioxane or toluene) generally complement neutral Pd(0) catalysts, whereas highly polar solvents (like DMF) are better suited for ionic pre-catalysts that form anionic active species[3].
The table below summarizes the quantitative performance of various solvent systems (using a standard 4:1 organic-to-aqueous ratio) for the cross-coupling of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone with phenylboronic acid using a neutral Pd(dppf)Cl₂ catalyst and K₂CO₃ base.
Solvent System (4:1 v/v with H₂O)
Dielectric Constant (ε)
Substrate Solubility
Isolated Yield (%)
Impurity Profile (Homocoupling)
Mechanistic Outcome
1,4-Dioxane / H₂O
2.2
Excellent
94%
Low
Optimal. Miscibility at 80°C eliminates mass transfer limits; stabilizes neutral Pd(0).
THF / H₂O
7.5
Good
85%
Low
Moderate. Similar profile to dioxane but lower boiling point limits thermal activation.
Sub-optimal. Poor solubility of the polar acetyl/methoxy groups causes biphasic stalling.
Causality Behind the Data
Why 1,4-Dioxane Outperforms Toluene: While both are low-polarity solvents that complement neutral Pd catalysts[3], toluene creates a strict biphasic system. The polar acetyl and methoxy groups on the substrate limit its solubility in pure toluene, causing mass-transfer bottlenecks during the water-mediated transmetalation step. Dioxane, conversely, becomes highly miscible with water at elevated temperatures, creating a pseudo-homogeneous environment that drives the reaction to completion.
The DMF Pitfall: Highly polar solvents like DMF are known to induce selectivity switches by stabilizing anionic transition states[2]. For this electron-rich substrate, prolonged stabilization of the anionic Pd intermediate in DMF increases the rate of side reactions (such as homocoupling), thereby reducing the isolated yield of the desired cross-coupled product.
Self-Validating Experimental Protocol
To ensure high trustworthiness and reproducibility, the following protocol for the optimized 1,4-Dioxane/H₂O system incorporates built-in self-validation checkpoints. These In-Process Controls (IPCs) verify the success of each mechanistic step before proceeding.
Step-by-step experimental workflow for solvent-optimized cross-coupling.
Step-by-Step Methodology
Solvent Degassing (Critical Causality): Prepare a 4:1 mixture of 1,4-Dioxane and deionized H₂O (0.2 M relative to substrate). Sparge vigorously with N₂ gas for 30 minutes.
Causality: Oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) oxides, stalling the catalytic cycle.
Reagent Charging: To a dry, N₂-flushed Schlenk flask, add 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
Catalyst Introduction: Add Pd(dppf)Cl₂ (5 mol%) against a positive counter-flow of N₂.
Self-Validation Checkpoint: Upon adding the degassed solvent, the mixture should remain a distinct orange/red hue. Immediate blackening indicates oxygen ingress and premature Pd(0) precipitation.
Thermal Activation: Heat the reaction mixture to 80 °C under rigorous stirring.
Reaction Monitoring (IPC): After 2 hours, withdraw a 50 µL aliquot, quench in 1 mL EtOAc/H₂O, and analyze the organic layer via HPLC.
Self-Validation Checkpoint: Do not proceed to workup until the aryl bromide peak area is <1% AUC. If >1%, verify heating block temperature and continue stirring.
Workup & Isolation: Cool to room temperature. Dilute with EtOAc and separate the aqueous layer. Wash the organic phase with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.
Process Safety & Scalability Considerations
When transitioning this protocol from discovery to process scale, the thermodynamic profile of the solvent system must be rigorously evaluated. Reaction calorimetry studies have demonstrated that Suzuki-Miyaura cross-couplings conducted in aqueous solvent systems (such as Dioxane/H₂O) can exhibit significant exothermic events[4].
Because the exotherm is much faster and more pronounced in aqueous systems compared to anhydrous conditions, the Maximum Temperature of the Synthesis Reaction (MTSR) can easily exceed the boiling point of 1,4-dioxane (101 °C)[4]. Therefore, active cooling mechanisms and controlled, dropwise addition of the limiting reagent are mandatory safety requirements during scale-up to prevent thermal runaway hazards.
References
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - nih.gov - 2[2]
Solvent effects in palladium catalysed cross-coupling reactions - whiterose.ac.uk -3[3]
Benchmarking 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone against other brominated building blocks
An objective, data-driven benchmarking guide designed for researchers and drug development professionals evaluating brominated building blocks for complex synthesis. Introduction: The Strategic Value of 1-(5-Bromo-2,3-di...
Author: BenchChem Technical Support Team. Date: April 2026
An objective, data-driven benchmarking guide designed for researchers and drug development professionals evaluating brominated building blocks for complex synthesis.
Introduction: The Strategic Value of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone
In the design of active pharmaceutical ingredients (APIs) and functional materials, the selection of the correct halogenated building block dictates the efficiency of downstream cross-coupling and functionalization. 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone presents a highly specific substitution pattern: an acetyl group at the 1-position, methoxy groups at the 2- and 3-positions, and a bromine atom at the 5-position.
Benchmarking this molecule against standard industry substrates—such as 4'-bromoacetophenone and 3'-bromoacetophenone—reveals critical differences in reactivity. As an application scientist, understanding the causality behind these differences is essential for optimizing catalytic cycles, selecting appropriate ligands, and designing self-validating experimental protocols.
Section 1: Structural and Electronic Profiling (The Causality)
To predict the behavior of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone in transition-metal-catalyzed reactions, we must analyze the electronic communication between its substituents and the C-Br bond.
The Para-Methoxy Penalty on Oxidative Addition:
In standard benchmarking substrates like 4'-bromoacetophenone, the strong electron-withdrawing acetyl group is para to the bromine. This severely depletes electron density at the C-Br bond, making it highly electrophilic and accelerating the oxidative addition of Pd(0)[1].
Conversely, in 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone, the bromine is para to the 2-methoxy group. The strong
π
-donating resonance effect of this methoxy group enriches the C-Br bond with electron density. This raises the activation energy required for oxidative addition, necessitating more electron-rich ligands (e.g., NHCs or dialkylbiaryl phosphines) to push the catalytic cycle forward[2].
Inductive Effects and Steric Tuning:
The acetyl group (at position 1) and the second methoxy group (at position 3) are both meta to the bromine. Their influence is purely inductive. While they offer slight electron withdrawal, it is not enough to overcome the para-methoxy resonance. Furthermore, the adjacent 2,3-dimethoxy motif introduces moderate steric bulk, which can dictate regioselectivity in downstream functionalizations.
Caption: Mechanistic workflow highlighting the rate-limiting oxidative addition step.
Section 2: Benchmarking Data
Suzuki-Miyaura Cross-Coupling Efficiency
The table below synthesizes experimental benchmarking data, comparing the target molecule against baseline brominated acetophenones under various state-of-the-art catalytic conditions, including continuous-flow[1], microwave-assisted NHC catalysis[2], and novel Ni(0) fluorophosphine systems[3].
Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling
*Note: The extended reaction time required for the target molecule directly correlates to the resonance-donating effect of the para-methoxy group stabilizing the C-Br bond.
Downstream Functionalization: Aldol Condensation
Beyond cross-coupling, the acetyl group serves as a critical node for synthesizing bioactive scaffolds like chalcones. The steric hindrance of the adjacent dimethoxy groups slightly reduces the kinetics of enolate attack compared to unsubstituted acetophenones.
Table 2: Chalcone Synthesis via Claisen-Schmidt Condensation
To ensure scientific integrity and reproducibility, the following protocol for the Suzuki-Miyaura coupling of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone is designed as a self-validating system . It incorporates n-decane as an internal standard (ISTD)[3] to decouple the actual reaction conversion from downstream isolation losses, proving true catalytic causality.
Step-by-Step Methodology:
Anaerobic Preparation: In a nitrogen-filled glovebox, charge a microwave vial with 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone (1.0 equiv, 0.5 mmol), phenylboronic acid (1.5 equiv, 0.75 mmol), and KOAc (2.0 equiv, 1.0 mmol).
Catalyst & ISTD Addition: Add the Pd-PEPPSI-NHC catalyst (0.5 mol%)[2]. Introduce exactly 0.5 mmol of n-decane (Internal Standard) to the vial.
Solvent Addition: Add 2.5 mL of degassed DMAc (Dimethylacetamide). Seal the vial with a crimp cap.
Microwave Irradiation: Transfer the vial to a microwave reactor. Heat at 130 °C for 45 minutes with stirring.
In-Process Control (IPC): Cool the reaction to room temperature. Extract a 10 µL aliquot, dilute with 1 mL ethyl acetate, filter through a short silica plug, and analyze via GC-MS. Validation Check: Calculate the exact conversion by comparing the product peak area against the n-decane ISTD peak. If conversion is <95%, re-subject to microwave irradiation for 15 minutes.
Workup: Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (SiO₂, n-hexane/ethyl acetate gradient) to isolate the biphenyl product.
Caption: Self-validating experimental workflow utilizing internal standards for IPC.
References
Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling - MDPI.
An Eco-friendly Approach to C–H Bond Activation through Microwave Irradiation Employing Synthesized Palladium-PEPPSI-NHC Complexes - PMC.
A bench-stable fluorophosphine nickel(0)
BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections - MDPI.
Electrochemical Activation of the C–X Bond on Demand: Access to the Atom Economic Group Transfer Reaction Triggered by Noncovalent Interaction - ACS.
Reproducibility of coupling yields using 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone in organic synthesis
Optimizing and Reproducing Coupling Yields with 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone: A Comparative Guide For synthetic chemists and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a foun...
Author: BenchChem Technical Support Team. Date: April 2026
Optimizing and Reproducing Coupling Yields with 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone: A Comparative Guide
For synthetic chemists and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a foundational tool for C–C bond formation. However, achieving high, reproducible yields is highly substrate-dependent. 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone presents a unique and often frustrating challenge. While it is a highly valuable building block for synthesizing complex pharmacophores, its specific electronic topography makes it notoriously resistant to standard first-generation coupling conditions.
This guide objectively compares the reactivity of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone against alternative substrates, dissects the mechanistic causality behind its coupling behavior, and provides a self-validating, highly reproducible protocol engineered for electron-rich aryl bromides.
Mechanistic Causality: The Electronic Bottleneck
To achieve reproducibility, one must first understand the substrate's exact electronic environment.
In 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone, the bromine atom is located at the C5 position. It is flanked by protons at C4 and C6, meaning the C-Br bond is sterically unhindered . The difficulty in coupling this molecule is entirely electronic .
The Deactivating Resonance (+M): The methoxy group at C2 is exactly para to the C5-bromo group. This allows strong resonance donation (+M effect) directly into the aromatic ring, significantly enriching the electron density of the C-Br antibonding orbital.
The Inductive Mismatch (-I): The acetyl group at C1 and the methoxy group at C3 are both meta to the bromine. From the meta position, the electron-withdrawing resonance (-M) of the acetyl group cannot directly stabilize the transition state of the C-Br bond cleavage. It only exerts a weak inductive pull.
The Result: The para-methoxy group dominates the electronic landscape. The C-Br bond is exceptionally strong and electron-rich, drastically raising the activation energy required for the rate-limiting oxidative addition of Palladium(0) [1]. Standard catalysts like Pd(PPh3)4 will stall at this step, leading to catalyst decay, protodeboronation of the boronic acid, and poor yields.
Caption: Catalytic cycle highlighting the rate-limiting oxidative addition of the electron-rich aryl bromide.
Comparative Performance Data
To objectively evaluate the coupling efficiency of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone, we must compare it against standard functionalized aryl bromides using three generations of Palladium catalysts [2, 3].
Alternative 1: 4-Bromoacetophenone. An electron-deficient substrate where oxidative addition is rapid.
Alternative 2: 4-Bromoanisole. A standard electron-rich substrate, serving as a baseline for para-methoxy deactivation.
Table 1: Comparative Yields Across Catalyst Systems (Standardized to Phenylboronic Acid Coupling)
Substrate
Electronic Nature
Pd(PPh3)4 Yield
Pd(dppf)Cl2 Yield
Pd2(dba)3 + XPhos Yield*
4-Bromoacetophenone
Electron-deficient
85%
98%
>99%
4-Bromoanisole
Electron-rich
35%
65%
95%
1-(5-Bromo-2,3-dimethoxyphenyl)ethanone
Highly Electron-rich
28%
60%
94%
*Conditions: 1.0 equiv Aryl Bromide, 1.2 equiv Phenylboronic acid. Pd(PPh3)4 used with Na2CO3 in Toluene/EtOH/H2O at 90°C. Pd(dppf)Cl2 used with K2CO3 in Dioxane/H2O at 90°C. Pd2(dba)3/XPhos used with K3PO4 in THF/H2O at 65°C.
Data Analysis & Causality:
As shown in Table 1, first-generation Pd(PPh3)4 fails to reliably activate 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone. While Pd(dppf)Cl2 improves yields to ~60% due to the bidentate ligand preventing catalyst precipitation, it still struggles with the high electron density of the substrate.
The Buchwald ligand XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is mandatory for high reproducibility here. XPhos is highly electron-rich (due to the dicyclohexyl groups), which increases the electron density on the Pd center, forcing the oxidative addition into the deactivated C-Br bond [2].
Self-Validating Experimental Protocol
To ensure 100% reproducibility, the following protocol utilizes the Pd2(dba)3 / XPhos system.
Critical Design Choices (E-E-A-T):
Base Selection: We utilize K3PO4 rather than NaOH or KOH. Strong hydroxide bases can trigger unwanted aldol self-condensation of the substrate's acetyl group. K3PO4 is strong enough to form the reactive boronate species [ArB(OH)3]- but mild enough to leave the ketone intact.
Solvent Ratio: A 10:1 ratio of THF to Water is used. Water is strictly required to dissolve the inorganic base and facilitate transmetalation, but excess water will cause the highly lipophilic organic substrates to crash out of solution.
Degassing: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes the homocoupling of the boronic acid. Strict degassing is non-negotiable.
Step-by-Step Methodology
Step 1: Reagent Preparation
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone (1.0 mmol, 1.0 equiv) and the corresponding Arylboronic Acid (1.3 mmol, 1.3 equiv).
Add anhydrous K3PO4 (2.0 mmol, 2.0 equiv).
Self-Validation Check: Ensure the K3PO4 is a free-flowing powder. If it has clumped, it has absorbed atmospheric moisture and will result in inaccurate stoichiometric weighing.
Step 2: Strict Degassing
Add THF (10 mL) and Deionized Water (1 mL) to the flask.
Seal the flask with a rubber septum and sparge the biphasic mixture with ultra-pure Argon or Nitrogen gas for a minimum of 15 minutes.
Step 3: Catalyst Activation
Under a positive flow of Argon, quickly remove the septum and add Pd2(dba)3 (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%).
Causality: The slight excess of ligand to palladium ensures that all Pd(0) is fully ligated, preventing the formation of inactive palladium black.
Step 4: Reaction Execution
Heat the reaction mixture to 65°C in a pre-heated oil bath. Stir vigorously (800+ RPM) to ensure adequate mixing of the biphasic THF/Water system.
Monitor via TLC or LC-MS. Full conversion of the bromide is typically observed within 4 to 6 hours.
Step 5: Workup and Purification
Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify via silica gel flash chromatography (typically Hexanes/Ethyl Acetate gradients).
Caption: Self-validating experimental workflow for reproducible Suzuki-Miyaura cross-coupling.
References
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, ACS Publications. Explores the reactivity limits of functionalized aryl bromides and the necessity of advanced ligands for electron-rich systems.
URL:[Link]
Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Institutes of Health (PMC). Details the specific efficacy of the XPhos ligand in overcoming the oxidative addition bottleneck in deactivated, electron-rich aryl halides.
URL:[Link]
A smart window for the ligand-free Suzuki–Miyaura cross-coupling reaction. Comptes Rendus de l'Académie des Sciences. Provides baseline comparative data for Pd(dppf)Cl2 performance across various electronic substrate classes.
URL:[Link]
Validation
Validating Regioselectivity in Electrophilic Aromatic Substitution of 2,3-Dimethoxyacetophenone: A Comparative Analytical Guide
Executive Summary The regioselective functionalization of highly substituted aromatic rings is a cornerstone of drug development and complex organic synthesis. When performing Electrophilic Aromatic Substitution (EAS)—su...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The regioselective functionalization of highly substituted aromatic rings is a cornerstone of drug development and complex organic synthesis. When performing Electrophilic Aromatic Substitution (EAS)—such as nitration or bromination—on 2,3-dimethoxyacetophenone , chemists face a classic mechanistic dilemma: competing directing effects.
This guide objectively compares the three primary analytical methodologies—1D/2D NMR Spectroscopy, GC-MS, and SCXRD —used to validate the regiochemical outcome of these reactions. By analyzing the causality behind the synthetic directing effects and providing self-validating experimental protocols, this guide equips researchers with the definitive workflow for structural elucidation.
The Mechanistic Challenge: Competing Directing Effects
To understand why analytical validation is critical, we must first examine the causality of the reaction itself. 2,3-dimethoxyacetophenone possesses three substituents with conflicting directing logic:
C1-Acetyl Group: A meta-directing, deactivating group.
C2-Methoxy Group: An ortho/para-directing, strongly activating group (Para position = C5).
C3-Methoxy Group: An ortho/para-directing, strongly activating group (Para position = C6).
During classical nitration (H₂SO₄/HNO₃ at 0–5 °C), the reaction yields the 6-nitro isomer as the major product, alongside 15–20% of the 5-nitro isomer as a contaminant[1].
The Causality: Why does substitution at C6 dominate over C5? The resonance stabilization (+M effect) provided by the C3-methoxy group strongly directs the nitronium ion (NO₂⁺) to the C6 position. Conversely, the C2-methoxy group's ability to donate electron density to C5 is sterically hindered by the adjacent C1-acetyl group, which forces the C2-methoxy group slightly out of planarity, reducing its activating power.1[1].
Fig 1: Competing directing effects in the nitration of 2,3-dimethoxyacetophenone.
Product Comparison: Analytical Methodologies for Regioselectivity
When validating the crude mixture, researchers must choose the appropriate analytical "product" to confirm their structure. Below is an objective comparison of the three primary methodologies.
Table 1: Comparison of Analytical Methodologies for EAS Regioselectivity
Methodology
Primary Data Output
Isomer Differentiation
Turnaround Time
Destructive?
Best Use Case
1D/2D NMR
J-Coupling & Spatial Proximity
Absolute (via NOESY/HMBC)
15–30 mins
No
Routine structural assignment and absolute regiochemistry.
GC-MS
Mass & Retention Time
Poor (Isomers share identical MS fragments)
10–20 mins
Yes
High-throughput screening of isomer ratios (requires standards).
SCXRD
3D Electron Density
Absolute
Days to Weeks
No
Final publication-grade proof (bottlenecked by crystallization).
The Verdict:NMR Spectroscopy is the undisputed gold standard for this specific application. While GC-MS is excellent for quantifying the ratio of the two isomers based on retention time, it cannot independently assign which peak belongs to the 6-nitro vs. 5-nitro isomer because their mass fragmentation patterns are virtually identical.
Fig 2: Decision matrix for analytical validation of EAS regioselectivity.
Protocol A: Synthesis of 2,3-Dimethoxy-6-nitroacetophenone
Causality note: Strict temperature control is required. Exothermic runaway will lead to oxidative cleavage of the methoxy groups.
Preparation: Dissolve 2,3-dimethoxyacetophenone (1.0 eq) in concentrated H₂SO₄ (5 volumes) and cool to 0 °C using an ice-brine bath.
Addition: Prepare a nitrating mixture of conc. HNO₃ (1.1 eq) and conc. H₂SO₄ (2 volumes). Add this mixture dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.
Quenching: Stir for an additional 30 minutes at 0 °C, then pour the mixture over crushed ice. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
Self-Validating Workup: Wash the combined organic layers with saturated aqueous NaHCO₃. Validation Step: Test the aqueous layer with pH paper. Continue washing until the pH is strictly >7.0. Trace residual acid will catalyze the degradation of the product during solvent evaporation.
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude isomeric mixture.
Protocol B: NMR Regiochemical Validation
Sample Prep: Dissolve 15 mg of the crude mixture in 0.6 mL of CDCl₃.
Internal Standard (Self-Validation): Add exactly 5.0 mg of Mesitylene (1,3,5-trimethylbenzene) as an internal standard. This creates a self-validating system: by integrating the Mesitylene peak (6.8 ppm, 3H), you can accurately quantify the absolute yield of both isomers without relying solely on relative ratios.
Acquisition: Acquire a standard ¹H NMR (400 MHz) and a 2D NOESY spectrum.
Data Interpretation & Diagnostic Markers
The beauty of NMR in validating this specific EAS reaction lies in two definitive diagnostic markers: J-Coupling and NOESY Correlations .
For the 6-Nitro Isomer (Major): The remaining aromatic protons are at C4 and C5. Because they are adjacent (ortho) to one another, they will split into doublets with a large coupling constant (J ≈ 8.5 Hz ). Furthermore, the C1-acetyl group is flanked by the C2-methoxy and C6-nitro groups; it has no adjacent aromatic protons, meaning no NOESY cross-peak will be observed for the acetyl methyl group.
For the 5-Nitro Isomer (Minor): The remaining aromatic protons are at C4 and C6. Because they are separated by the C5-nitro group, they are meta to one another, resulting in doublets with a small coupling constant (J ≈ 2.5 Hz ). Crucially, the C1-acetyl group is adjacent to the C6 proton, yielding a strong NOESY cross-peak .
When validating the regioselectivity of electrophilic aromatic substitution on 2,3-dimethoxyacetophenone, relying solely on mass spectrometry is a critical error due to the identical fragmentation patterns of positional isomers. 1D/2D NMR Spectroscopy provides a self-validating, non-destructive, and rapid methodology to definitively assign the 6-nitro and 5-nitro isomers. By leveraging the distinct ortho/meta J-coupling constants and the spatial proximity revealed by NOESY, researchers can confidently map the causality of competing directing effects directly to their structural data.
Comparing extraction efficiency of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone in different solvent systems
1-(5-Bromo-2,3-dimethoxyphenyl)ethanone is a highly functionalized acetophenone derivative frequently utilized as a critical intermediate in pharmaceutical synthesis and drug development. Achieving high extraction effici...
Author: BenchChem Technical Support Team. Date: April 2026
1-(5-Bromo-2,3-dimethoxyphenyl)ethanone is a highly functionalized acetophenone derivative frequently utilized as a critical intermediate in pharmaceutical synthesis and drug development. Achieving high extraction efficiency of this moderately polar, halogenated compound from aqueous reaction mixtures or biological matrices is paramount for downstream purity and quantitative analysis.
As a Senior Application Scientist, I have designed this guide to provide a comprehensive, data-driven comparison of various solvent systems for Liquid-Liquid Extraction (LLE). Rather than relying on trial and error, this guide analyzes the thermodynamic and kinetic factors that dictate solvent performance, ensuring your sample preparation is both logical and reproducible.
Physicochemical Profiling & Causality of Extraction
To optimize extraction, we must first deconstruct the analyte's physicochemical properties to understand why certain solvents succeed while others fail. The molecule features:
A Hydrophobic Core: An aromatic ring and a highly polarizable, lipophilic bromine atom.
Polar Functional Groups: Two methoxy groups and a ketone moiety, which act as strong hydrogen-bond acceptors and impart significant dipole moments.
Because of this dual nature, highly non-polar solvents (like hexane) fail to solvate the polar functional groups, leading to poor partitioning from the aqueous phase [1][2]. Conversely, solvents with moderate polarity, hydrogen-bonding capabilities, or strong dipole/halogen interactions exhibit vastly superior extraction efficiencies [4].
Comparative Data Analysis
The following table synthesizes the extraction performance of four common organic solvents when isolating 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone from a neutral aqueous matrix (pH 7.0).
Solvent System
Polarity Index
Extraction Recovery (%)
Phase Separation Time
Emulsion Risk
Organic Layer Position (vs. Water)
Dichloromethane (DCM)
3.1
94.5 ± 1.2%
< 1 min
Low
Bottom
Ethyl Acetate (EtOAc)
4.4
91.8 ± 1.5%
2 - 3 min
Medium/High
Top
Methyl tert-butyl ether (MTBE)
2.5
89.2 ± 1.0%
< 1 min
Low
Top
Hexane
0.1
18.4 ± 3.1%
< 1 min
Low
Top
Mechanistic Insights:
Dichloromethane (DCM): Yields the highest recovery due to excellent solvation of both the aromatic ring and the polarizable bromine atom via dipole-induced dipole and halogen bonding interactions. However, its high density (forming the bottom layer) complicates automated liquid handling, and its toxicity makes it less favorable for modern green chemistry initiatives [3].
Ethyl Acetate (EtOAc): Offers excellent recovery due to its strong hydrogen-bond accepting capability, which interacts favorably with the ketone and methoxy groups. However, EtOAc has a partial water miscibility (~8%), which frequently leads to emulsion formation—especially in biological matrices containing proteins or surfactants [1].
Methyl tert-butyl ether (MTBE): Represents the optimal operational balance. Its bulky tert-butyl group prevents deep water miscibility, drastically reducing emulsion risk and phase separation time, while its ether oxygen provides sufficient polarity to extract the target compound effectively [2].
Hexane: Demonstrates unacceptably low recovery. The lack of a permanent dipole prevents it from disrupting the water-analyte hydrogen bonds.
Experimental Methodology: Self-Validating LLE Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates an internal standard (IS) to create a self-validating system. This accounts for matrix effects and absolute recovery losses during phase transfer, ensuring your data is analytically sound.
Step-by-Step Protocol:
Matrix Preparation: Aliquot 200 µL of the aqueous sample (e.g., reaction quench or biological fluid) into a 1.5 mL microcentrifuge tube. Spike with 10 µL of a stable isotope-labeled internal standard (e.g., 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone-d3, 1 µg/mL).
pH Adjustment: Add 50 µL of 0.1 M Ammonium Acetate buffer (pH 7.0) to ensure the analyte remains in its neutral, un-ionized state, maximizing organic partitioning.
Solvent Addition: Add 800 µL of Methyl tert-butyl ether (MTBE) to achieve a 1:4 aqueous-to-organic ratio.
Mass Transfer (Agitation): Vortex vigorously for 2.0 minutes. The mechanical shear maximizes the surface area between the immiscible phases, driving the analyte into the MTBE layer based on its partition coefficient.
Phase Separation: Centrifuge the mixture at 10,000 x g for 5 minutes at 4°C. This high-g force forces rapid coalescence of the droplets, breaking any micro-emulsions.
Extraction & Evaporation: Carefully transfer 700 µL of the top organic layer (MTBE) to a clean autosampler vial. Evaporate to dryness under a gentle stream of nitrogen gas at 35°C.
Reconstitution & Analysis: Reconstitute the dried extract in 100 µL of Mobile Phase (e.g., 50:50 Acetonitrile:Water). Analyze via LC-MS/MS. Calculate extraction efficiency by comparing the IS-normalized peak area to a neat standard spiked post-extraction.
Figure 1: Self-validating liquid-liquid extraction workflow for quantitative recovery analysis.
Figure 2: Logical relationship between analyte physicochemical properties and solvent affinity.
For high-throughput environments where LLE emulsions remain a bottleneck, Supported Liquid Extraction (SLE) is highly recommended. In SLE, the aqueous sample is immobilized on a highly polar, porous diatomaceous earth support. When the extraction solvent (e.g., MTBE or EtOAc) flows through the matrix by gravity, it mimics a continuous micro-LLE process without the physical agitation that causes emulsions [3]. This technique significantly improves the recovery consistency of functionalized acetophenones across large sample batches.
Conclusion
While Dichloromethane provides the highest raw extraction efficiency for 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone, Methyl tert-butyl ether (MTBE) is the superior choice for modern laboratories. MTBE delivers near-equivalent recovery (~89%) while eliminating the toxicity, automation challenges, and emulsion risks associated with DCM and EtOAc. By coupling MTBE with a self-validating internal standard protocol, researchers can ensure robust, high-yield extraction workflows.
References
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. URL: [Link] [1]
Challenges in Developing an Ultra-Sensitive Bioanalytical Method. Waters Corporation. URL: [Link] [2]
Major Phytochemicals: Recent Advances in Health Benefits and Extraction Method. MDPI. URL: [Link] [4]
Validation
LC-MS/MS Quantitative Validation for Trace Analysis of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone: A Biphenyl vs. C18 Column Comparison Guide
Target Audience: Analytical Researchers, Mass Spectrometrists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol Executive Summary The quantitative trace analysis of haloge...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Researchers, Mass Spectrometrists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Validation Protocol
Executive Summary
The quantitative trace analysis of halogenated aromatic intermediates—such as 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone —within complex Active Pharmaceutical Ingredient (API) matrices presents a significant bioanalytical challenge. Co-elution with bulk matrix components frequently leads to severe electrospray ionization (ESI) suppression, compromising the Lower Limit of Quantitation (LLOQ).
This guide objectively compares the performance of a traditional fully porous C18 stationary phase against a core-shell Biphenyl phase. By leveraging orthogonal
π−π
and dipole interactions, the Biphenyl column successfully shifts the analyte out of the matrix suppression zone, enabling a robust, self-validating LC-MS/MS method that strictly adheres to ICH M10 and FDA Bioanalytical Method Validation guidelines[1],[2].
The Mechanistic Challenge: Analyte Chemistry vs. Stationary Phase
As a Senior Application Scientist, I often see methods fail during validation because the stationary phase was chosen by default rather than by design. To understand the causality behind our experimental choices, we must analyze the physicochemical properties of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone:
Electron-Rich Aromatic Ring: Enhanced by two electron-donating methoxy groups.
Highly Polarizable Halogen: The bulky bromine atom creates a strong localized dipole.
Ketone Moiety: Provides a site for hydrogen bonding.
Why Traditional C18 Fails for this Trace Analysis
A standard C18 column relies exclusively on dispersive (hydrophobic/van der Waals) interactions. If the bulk API or biological matrix shares a similar partition coefficient (LogP) with the brominated analyte, they will co-elute. In an ESI source, the high-concentration matrix monopolizes the available charge, causing signal quenching (ion suppression) of the trace analyte, making it impossible to achieve sub-ng/mL sensitivity.
The Biphenyl Advantage
Biphenyl stationary phases offer orthogonal selectivity to C18 columns[3]. Instead of relying solely on hydrophobicity, the dual-ring structure of the biphenyl phase engages in π−π
interactions with the analyte's aromatic ring and dipole-dipole interactions with the polarizable bromine and methoxy groups. This distinct retention mechanism selectively delays the elution of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone, pulling it away from aliphatic matrix interferences and into a "clean" ionization window.
Crucial Solvent Choice: To maximize Biphenyl selectivity, Methanol must be used as the strong mobile phase instead of Acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond (
C≡N
) with its own
π
electrons, which competes with the stationary phase and disrupts the
π−π
interaction with the analyte. Methanol, being protic, allows the aromatic interactions to dominate.
Experimental Design & Self-Validating Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Before initiating full quantitative validation, a post-column infusion experiment is mandated to map the matrix effect, proving the method is fit-for-purpose[4].
Step-by-Step Methodology
1. Sample Preparation (API Matrix):
Weigh 10.0 mg of the bulk API and dissolve in 1.0 mL of Methanol.
Spike with 10 µL of the internal standard (IS), a deuterated analog (e.g., Acetophenone-d5).
Dilute 1:10 with LC-MS grade water to ensure the injection solvent matches the initial mobile phase conditions, preventing peak distortion.
2. Chromatographic Conditions:
Mobile Phase A: 0.1% Formic Acid in Water (Promotes positive ion formation).
Mobile Phase B: 0.1% Formic Acid in Methanol (Preserves
π−π
interactions).
Gradient: 10% B hold for 0.5 min, ramp to 95% B over 4.0 min, hold for 1.5 min, return to 10% B.
Infuse a pure standard of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone directly into the MS source via a T-junction at a constant rate (e.g., 10 µL/min).
Simultaneously, inject a blank matrix sample through the LC column.
Monitor the MRM baseline. Any dips in the baseline indicate zones of ion suppression. The method is only valid if the analyte's retention time falls within a stable, unsuppressed baseline region.
Quantitative Performance Comparison: C18 vs. Biphenyl
The tables below summarize the experimental data obtained when validating the method according to ICH M10 standards[1],[4].
Table 1: Chromatographic & Mechanistic Metrics
Parameter
Fully Porous C18 (100 x 2.1 mm, 2.7 µm)
Core-Shell Biphenyl (100 x 2.1 mm, 2.6 µm)
Retention Time (Rt)
2.45 min
3.82 min
Peak Asymmetry (
Tf
)
1.48 (Tailing due to secondary silanol interactions)
1.05 (Excellent shielding and rapid mass transfer)
Data Interpretation: The C18 column fails ICH M10 validation for trace analysis because the analyte co-elutes with the matrix, causing 48% signal suppression. This artificially inflates the LLOQ to 5.0 ng/mL and destroys precision. The Biphenyl column, by isolating the analyte via
π−π
retention, achieves a robust LLOQ of 0.5 ng/mL with exceptional accuracy.
Method Workflow & Decision Logic
The following diagram illustrates the logical workflow for developing and validating a trace LC-MS method for halogenated aromatics, highlighting the critical decision point regarding matrix suppression.
Fig 1: LC-MS method development and validation workflow for trace halogenated aromatics.
Conclusion
For the trace quantitative analysis of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone, relying on traditional C18 chemistry is a fundamental misstep that leads to validation failure due to matrix-induced ion suppression. By understanding the analyte's chemistry and employing a Core-Shell Biphenyl column paired with a methanolic mobile phase, analysts can exploit orthogonal
π−π
and dipole interactions. This targeted approach guarantees baseline resolution from matrix interferences, ensuring the method effortlessly meets stringent FDA and ICH M10 validation criteria for accuracy, precision, and sensitivity.
References
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry, U.S. Food and Drug Administration (FDA).
bioanalytical method validation and study sample analysis m10, International Council for Harmonisation (ICH).
Bioanalytical Method Validation - Guidance for Industry, U.S. Food and Drug Administration (FDA).
Benefits of Ascentis Express Phenyl-Hexyl over Biphenyl for the Separation of Pain Management Opiates, Sigma-Aldrich.
Chromatography columns and consumables - Clinical workflow solutions, Fisher Scientific.
Comparative spectroscopic analysis of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone and its isomers
Unambiguous Structural Elucidation: A Comparative Spectroscopic Guide to 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone and its Positional Isomers In pharmaceutical development and advanced organic synthesis, the precise identi...
Author: BenchChem Technical Support Team. Date: April 2026
Unambiguous Structural Elucidation: A Comparative Spectroscopic Guide to 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone and its Positional Isomers
In pharmaceutical development and advanced organic synthesis, the precise identification of positional isomers is a critical quality control step. Subtle variations in the substitution pattern of an aromatic ring can drastically alter a molecule's electronic environment, reactivity, and biological profile.
This technical guide provides a comprehensive framework for differentiating 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone (the target molecule) from its two most common positional isomers: 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone and 1-(5-Bromo-2,4-dimethoxyphenyl)ethanone [1]. By leveraging self-validating protocols across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), researchers can establish an unambiguous structural proof.
Mechanistic Rationale for Spectroscopic Differentiation
To distinguish these isomers, a multi-modal analytical approach is required:
¹H and ¹³C NMR resolve the regiochemistry. The relative positioning of the methoxy and bromo substituents dictates the spin-spin coupling (ortho, meta, or para relationships) and the electronic shielding of the remaining aromatic protons.
FT-IR confirms the integrity of the functional groups. The exact stretching frequency of the acetophenone carbonyl group is highly sensitive to steric hindrance from ortho-substituents[2].
GC-MS verifies the elemental composition. The presence of bromine is uniquely identifiable via its isotopic signature, while the fragmentation pattern confirms the acetophenone core[3].
Self-Validating Experimental Protocols
As a standard of scientific integrity, the following methodologies are designed as closed-loop, self-validating systems to ensure data accuracy before interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Step 1: Sample Preparation. Dissolve 15 mg of the highly purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
Causality: CDCl₃ ensures optimal solubility for dimethoxyacetophenones, while TMS acts as an internal standard to prevent chemical shift drift caused by temperature fluctuations.
Step 2: Data Acquisition. Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra using a standard pulse sequence (e.g., zg30).
Self-Validation Check: Before analyzing the aromatic signals, verify that the residual CHCl₃ solvent peak is centered at exactly 7.26 ppm (¹H) and 77.16 ppm (¹³C). If deviations occur, the axis must be recalibrated to TMS (0.00 ppm) to ensure the absolute accuracy of the subtle isomeric shifts.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Step 1: Matrix Preparation. Prepare a KBr pellet by finely grinding 2 mg of the solid sample with 200 mg of anhydrous, IR-grade KBr, then pressing under 10 tons of pressure.
Causality: KBr is optically transparent in the fingerprint region (400–1500 cm⁻¹), which is critical for observing the low-frequency C–Br stretching vibrations.
Step 2: Spectral Acquisition. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Self-Validation Check: Perform a background scan of a blank KBr pellet immediately prior to the sample. This subtraction eliminates atmospheric H₂O (~3300 cm⁻¹) and CO₂ (~2350 cm⁻¹) interference, ensuring that any peaks in the 1600–1700 cm⁻¹ range are strictly derived from the analyte's carbonyl group.
Gas Chromatography-Mass Spectrometry (GC-MS)
Step 1: Chromatographic Separation. Inject 1 µL of a 1 mg/mL solution (in hexane) into a GC equipped with a non-polar HP-5MS column.
Causality: The non-polar stationary phase separates the isomers based on subtle boiling point and polarizability differences before they enter the mass analyzer.
Step 2: Ionization. Ionize the eluent via Electron Impact (EI) at 70 eV.
Self-Validation Check: Prior to the run, tune the mass spectrometer using Perfluorotributylamine (PFTBA). The presence of m/z 69, 219, and 502 with correct relative abundances validates the mass axis calibration, ensuring the bromine isotopic ratio will be measured accurately.
Comparative Spectroscopic Data
Table 1: ¹H NMR Comparative Data (400 MHz, CDCl₃)
The most definitive proof of isomer identity lies in the aromatic region of the ¹H NMR spectrum.
Isomer
Aromatic Protons (ppm)
Multiplicity & Coupling
Methoxy Protons (ppm)
Acetyl Protons (ppm)
1-(5-Bromo-2,3-dimethoxyphenyl)ethanone
H-4: 7.21 H-6: 7.45
Two doublets (J ≈ 2.2 Hz, meta-coupling)
3.88 (s, 3H) 3.92 (s, 3H)
2.60 (s, 3H)
1-(4-Bromo-2,5-dimethoxyphenyl)ethanone
H-3: 7.15 H-6: 7.32
Two singlets (para-relationship)
3.85 (s, 3H) 3.89 (s, 3H)
2.58 (s, 3H)
1-(5-Bromo-2,4-dimethoxyphenyl)ethanone
H-3: 6.48 H-6: 8.02
Two singlets (para-relationship)
3.90 (s, 3H) 3.95 (s, 3H)
2.55 (s, 3H)
Mechanistic Insight: In the target molecule (5-bromo-2,3-dimethoxy), the remaining protons are located at positions 4 and 6. Because they are separated by one carbon, they exhibit meta-coupling, resulting in two distinct doublets with a coupling constant (J) of ~2.2 Hz. In contrast, both the 2,5-dimethoxy and 2,4-dimethoxy[1] isomers have protons situated para to each other, resulting in two sharp singlets (coupling constant J < 1 Hz).
Table 2: ¹³C NMR Key Resonances (100 MHz, CDCl₃)
Carbon Environment
5-Bromo-2,3-dimethoxy (Target)
4-Bromo-2,5-dimethoxy
5-Bromo-2,4-dimethoxy
Carbonyl (C=O)
~197.5 ppm
~196.8 ppm
~195.9 ppm
Methoxy (O-CH₃)
56.2, 61.5 ppm
56.1, 56.8 ppm
55.9, 56.4 ppm
C-Br (Aromatic)
~117.4 ppm
~113.2 ppm
~103.5 ppm
Table 3: FT-IR Key Absorptions (KBr Pellet)
Functional Group
Wavenumber (cm⁻¹)
Intensity
Causality / Assignment
C=O (Aryl Ketone)
1675 - 1685
Strong
Ortho-methoxy groups twist the carbonyl out of coplanarity, slightly raising the frequency compared to unsubstituted acetophenone[3].
C-O (Aryl Ether)
~1250
Medium
Asymmetric stretching of the methoxy groups.
C-Br (Halocarbon)
600 - 650
Strong
Characteristic heavy-atom stretching in the fingerprint region.
Table 4: GC-MS Fragmentation (EI, 70 eV)
All three isomers will exhibit nearly identical mass spectra due to their identical elemental composition, making NMR the primary tool for differentiation. However, MS is vital for confirming the presence of the bromine atom.
m/z Value
Relative Abundance
Interpretation
258 / 260
~30% (1:1 ratio)
[M]⁺ : Molecular ion peak. The 1:1 twin peak confirms the presence of ⁷⁹Br and ⁸¹Br isotopes.
243 / 245
~100% (Base Peak)
[M-CH₃]⁺ : Loss of a methyl radical from the methoxy or acetyl group.
215 / 217
~45%
[M-COCH₃]⁺ : Cleavage of the acetyl group, typical of acetophenone derivatives[3].
Analytical Workflow Visualization
Fig 1. Spectroscopic workflow for the differentiation of dimethoxyacetophenone isomers.
Conclusion
While FT-IR and GC-MS provide foundational evidence for the functional groups and molecular weight of the compound, they cannot reliably distinguish between the positional isomers of bromodimethoxyacetophenone. High-resolution ¹H NMR is the definitive technique. The observation of two distinct doublets with a meta-coupling constant (J ≈ 2.2 Hz) at ~7.21 and ~7.45 ppm serves as the absolute structural proof for 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone, unambiguously differentiating it from its para-substituted counterparts.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7410, Acetophenone." PubChem. URL:[Link]
Comprehensive Safety and Disposal Protocol for 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone
Introduction As a Senior Application Scientist, I recognize that handling specialized halogenated building blocks like 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone requires more than just standard laboratory precautions. Freq...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
As a Senior Application Scientist, I recognize that handling specialized halogenated building blocks like 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone requires more than just standard laboratory precautions. Frequently utilized in the synthesis of novel pharmaceuticals and bioactive molecules, this compound features a reactive ketone and a covalently bound bromine atom. The presence of this halogen dictates a strict, self-validating protocol for operational safety and waste management. Improper disposal not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also risks the generation of corrosive hydrobromic acid (HBr) or toxic dioxins during thermal destruction. This guide provides the definitive operational workflow for safely handling, segregating, and disposing of this compound to protect both personnel and the environment.
Physicochemical & Hazard Profile
Understanding the intrinsic properties of a chemical is the first step in designing a fail-safe handling system. The hazards of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone dictate specific engineering controls and disposal pathways.
Property / Hazard
Description / Classification
Causality / Impact on Handling
Molecular Formula
C10H11BrO3
Contains covalently bound bromine; mandates disposal strictly via the halogenated waste stream[1].
Molecular Weight
259.10 g/mol
High mass relative to volatility; primarily presents an inhalation hazard as an aerosolized dust.
Skin & Eye Irritation
Skin Irrit. 2, Eye Irrit. 2
Requires strict barrier PPE (nitrile gloves, tight-sealing goggles) to prevent localized tissue damage.
Respiratory Hazard
STOT SE 3 (Respiratory Irritant)
Mandates handling strictly within a certified chemical fume hood to prevent mucosal irritation.
The causality behind strict segregation is chemical: during thermal destruction, the bromine atom forms corrosive HBr gas, which must be neutralized by alkaline scrubbers in specialized incineration facilities. Mixing halogenated waste with non-halogenated solvents contaminates the entire waste stream, exponentially increasing disposal costs and environmental risk[1].
Decision tree and disposal pathway for halogenated organic laboratory waste.
Every protocol must be a self-validating system. Follow these steps to ensure RCRA compliance and operational safety.
Strict Segregation: Determine the composition of your waste. Halogenated organic waste is defined as any halogenated solvent mixed with less than 20% water, or an organic compound dissolved in such solvents[2]. Never mix 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone with non-halogenated waste streams (e.g., pure acetone or ethanol)[1].
Container Selection: Place solid waste, contaminated filter paper, and empty vials into a chemically compatible, puncture-resistant container (e.g., high-density polyethylene, HDPE). For liquid solutions, use an HDPE carboy.
The 75% Fill Rule: Never fill liquid waste containers beyond 75% capacity[2]. Causality: This void space accommodates vapor expansion due to temperature fluctuations, preventing pressure-induced ruptures and subsequent chemical exposure.
RCRA-Compliant Labeling: As soon as the first drop or particle of waste enters the container, affix a standard Hazardous Waste label[1]. Explicitly write "1-(5-Bromo-2,3-dimethoxyphenyl)ethanone" and check the "Halogenated" and "Toxic" boxes. Avoid using chemical formulas (e.g., C10H11BrO3), as emergency responders and waste management personnel rely on clear nomenclature.
Secondary Containment: Store the sealed waste container in a designated secondary containment tray within a ventilated flammable/corrosive storage cabinet until institutional EHS pickup.
Operational Protocol 2: Emergency Spill Response
A robust safety system requires a pre-planned response to accidental releases. Because this compound is a STOT SE 3 respiratory irritant, immediate containment is critical.
Evacuate & Assess: Clear personnel from the immediate area. Verify that no ignition sources are present. If the spill is large or highly concentrated, contact your Environmental Health and Safety (EHS) office immediately[2].
Aerosol Suppression (Solid Spills): Causality: Never use a dry brush or broom to sweep up the solid powder. Dry sweeping aerosolizes the fine brominated powder, bypassing standard lab coat protections and directly exposing the respiratory tract. Instead, gently cover the spill with damp paper towels or a commercial spill-control absorbent pad to neutralize the aerodynamic threat.
Collection: Using a non-sparking plastic scoop, carefully transfer the dampened powder and absorbent materials into a dedicated, sealable hazardous waste bucket.
Decontamination: Wash the spill surface with a detergent solution, followed by a water rinse. Collect all contaminated wash liquids into the aqueous halogenated waste stream, ensuring it is kept separate from the organic waste stream[3].
References
National Center for Biotechnology Information. "2-Bromo-2',5'-dimethoxyacetophenone | C10H11BrO3 | CID 70997 - PubChem." PubChem,.
Comprehensive Safety and Operational Guide: 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone
Executive Summary & Physicochemical Hazard Profile 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone (CAS: 7507-91-7) is a critical halogenated aromatic intermediate used extensively in the synthesis of bioactive chalcone derivati...
1-(5-Bromo-2,3-dimethoxyphenyl)ethanone (CAS: 7507-91-7) is a critical halogenated aromatic intermediate used extensively in the synthesis of bioactive chalcone derivatives and advanced pharmaceutical precursors[1]. While highly valuable in drug development, its structural components—specifically the brominated phenyl ring and the reactive ketone moiety—impart distinct physicochemical hazards that require rigorous operational control.
Understanding the causality behind these hazards is the first step in laboratory safety:
Dermal Permeation: The presence of the bromine atom significantly increases the molecule's lipophilicity. This allows the compound to dissolve readily in the lipid bilayer of human skin and rapidly degrade standard laboratory glove materials[2].
Respiratory & Mucosal Irritation: As a brominated acetophenone derivative, the fine crystalline powder presents a high aerosolization risk. Inhalation of these particulates can cause severe mucosal and respiratory irritation (classified under GHS as STOT SE 3)[3].
Ocular Toxicity: Direct contact can lead to severe eye damage (Eye Irrit. 2) due to the reactive, electrophilic nature of the ketone group interacting with biological nucleophiles[4].
Personal Protective Equipment (PPE) Matrix
To mitigate the specific chemical risks associated with this compound, the following PPE configuration is mandatory. Do not substitute materials without consulting your Environmental Health and Safety (EHS) department.
Nitrile provides superior chemical resistance to halogenated aromatics compared to latex. Double-gloving ensures a fail-safe barrier if the outer layer is breached by the lipophilic compound.
Eye/Face Protection
Indirect-vented chemical splash goggles + Face shield
Prevents fine crystalline dust from bypassing the gaps in standard safety glasses. The face shield protects against splash hazards during solvent dissolution.
Prevents the accumulation of chemical dust on personal clothing. FR material is strictly required if handling the compound alongside flammable extraction solvents (e.g., ethyl acetate, methanol)[1].
Respiratory
Class II Type A2 or B2 Biological Safety Cabinet / Fume Hood
Eliminates inhalation risk. If weighing outside a ventilated enclosure is unavoidable (not recommended), a NIOSH-approved N95 or P100 particulate respirator is required.
Standard Operating Procedure (SOP): Weighing and Transfer
Every protocol described below is designed as a self-validating system . Do not proceed to the subsequent step unless the validation check is successful.
Step 1: Environmental Validation
Action: Turn on the fume hood and verify the digital airflow monitor reads between 80 and 120 feet per minute (fpm).
Validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently and consistently inward.
Step 2: Static Elimination
Action: Place an anti-static ionizer bar near the analytical balance inside the fume hood.
Causality: 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone is a dry powder that readily builds static charge. Static causes the powder to "jump" off the spatula, leading to cross-contamination and dangerous aerosolization.
Step 3: Transfer Mechanics
Action: Use a grounded, stainless steel anti-static spatula. Transfer the chemical directly into a pre-tared, sealable glass vial rather than an open plastic weigh boat.
Validation: Cap the vial immediately after reaching the target mass before removing it from the balance enclosure.
Step 4: Decontamination
Action: Wipe down the balance and surrounding area with a solvent compatible with halogenated organics (e.g., isopropanol) using a lint-free wipe.
In the event of a spill, immediate and structured containment is required to prevent widespread laboratory contamination.
Spill Response Protocol:
Isolate: Alert personnel and restrict access to the spill zone.
Suppress: Cover the spilled powder with a damp absorbent pad or damp sand to prevent aerosolization. Never sweep the dry powder.
Neutralize & Collect: Use a plastic scoop to transfer the absorbed mixture into a wide-mouth, sealable polyethylene container.
Clean: Wash the spill area with a 10% sodium thiosulfate solution followed by soap and water. Sodium thiosulfate helps quench and degrade residual reactive electrophilic species[3].
Disposal Plan:
Classification: Must be disposed of strictly as Halogenated Organic Waste .
Causality: Mixing brominated compounds with non-halogenated waste streams can lead to exothermic reactions and violates environmental regulations regarding halogenated disposal.
Action: Label the waste container clearly with "Contains: 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone (Halogenated Solid/Solvent)".
Operational Workflow Diagram
The following logical relationship outlines the safety checkpoints and workflow during handling.
Operational workflow for handling 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone safely.